1H-Benzimidazole-2-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525202. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPLFVZKMIYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159498 | |
| Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13570-08-6 | |
| Record name | 1H-Benzimidazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13570-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013570086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13570-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13570-08-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Benzimidazoleacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJU8LFP9EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1H-Benzimidazole-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole-2-acetic acid is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzimidazole core linked to an acetic acid moiety, makes it a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. Benzimidazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and insights into its potential biological significance.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 240-242 °C | [2] |
| Boiling Point (Predicted) | 498.3 ± 28.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
| pKa (Predicted for a similar derivative) | 2.54 ± 0.10 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): [2]
-
12.03 (s, 1H, NH): Broad singlet corresponding to the proton on the imidazole nitrogen.
-
10.59 (s, 1H, COOH): Broad singlet for the acidic proton of the carboxylic acid group.
-
7.92 (dd, J=7.5 Hz, 2H, Ar-H): Doublet of doublets for the protons at positions 4 and 7 of the benzimidazole ring.
-
7.58 (dd, J=7.5, 0.9 Hz, 2H, Ar-H): Doublet of doublets for the protons at positions 5 and 6 of the benzimidazole ring.
-
3.64 (s, 2H, CH₂): Singlet for the methylene protons of the acetic acid group.
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): [2]
-
164.20 (C=O): Carbonyl carbon of the carboxylic acid.
-
152.20 (C=N): Carbon at position 2 of the benzimidazole ring.
-
131.95 (Ar-C): Aromatic carbons.
-
128.32 (Ar-C): Aromatic carbons.
-
122.50 (Ar-C): Aromatic carbons.
-
48.40 (CH₂): Methylene carbon.
Infrared (IR) Spectroscopy
IR (KBr, cm⁻¹): [2]
-
3624 (O-H stretch): Characteristic of the hydroxyl group in the carboxylic acid.
-
3230 (N-H stretch): Indicative of the N-H bond in the imidazole ring.
-
1722 (C=O stretch): Strong absorption corresponding to the carbonyl group of the carboxylic acid.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and a suitable dicarboxylic acid or its derivative, such as malonic acid or diethyl malonate.
Materials and Reagents:
-
o-Phenylenediamine
-
Malonic acid (or diethyl malonate)
-
4 M Hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Sodium hydroxide solution (10%)
-
Activated charcoal
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and malonic acid (1.1 equivalents).
-
Add a suitable acid catalyst, such as 4 M hydrochloric acid, to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is slightly alkaline.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
An In-Depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1H-Benzimidazole-2-acetic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the primary synthetic pathway, including the underlying reaction mechanism, a thorough experimental protocol, and relevant quantitative data. Furthermore, it explores a potential biological signaling pathway, the auxin signaling cascade, that may be modulated by this class of compounds.
Core Synthesis Pathway: The Phillips-Ladenburg Condensation
The most prevalent and established method for synthesizing this compound is through the Phillips-Ladenburg condensation reaction.[1][2][3] This method involves the reaction of an o-phenylenediamine with a dicarboxylic acid, in this case, malonic acid, typically in the presence of a mineral acid catalyst.[1] The reaction proceeds via a cyclocondensation mechanism, forming the stable benzimidazole ring system.
The reaction conditions, such as the acidity of the medium and the reaction time, can significantly influence the final product distribution.[4] While the primary product is the desired benzimidazolic acetic acid, other related compounds can also be formed.[4]
Reaction Mechanism
The mechanism of the Phillips-Ladenburg reaction for the synthesis of this compound from o-phenylenediamine and malonic acid can be described as follows:
-
Protonation of Malonic Acid: In the acidic medium, a carboxyl group of malonic acid is protonated, increasing its electrophilicity.
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of the protonated malonic acid.
-
Formation of an Amide Intermediate: Following the nucleophilic attack, a water molecule is eliminated, leading to the formation of an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group of the intermediate then attacks the second carbonyl group of the malonic acid moiety in an intramolecular fashion.
-
Dehydration and Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring, yielding this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. While specific conditions can be optimized, this procedure outlines the fundamental steps.
Materials:
-
o-Phenylenediamine
-
Malonic acid
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1.0 molar equivalent) and malonic acid (1.0 molar equivalent) is prepared.
-
Acidic Condensation: 4N Hydrochloric acid is added to the flask to serve as the reaction medium and catalyst.
-
Reflux: The reaction mixture is heated to reflux for a period of 5 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
-
Neutralization and Precipitation: After completion, the reaction mixture is cooled to room temperature. The excess acid is carefully neutralized by the dropwise addition of ammonium hydroxide until the solution is alkaline. This will cause the crude this compound to precipitate out of the solution.
-
Isolation of Crude Product: The precipitate is collected by vacuum filtration and washed with cold water to remove any inorganic impurities.
-
Purification by Recrystallization: The crude product is then dissolved in a minimal amount of hot ethanol. Activated charcoal can be added to decolorize the solution. The hot solution is filtered to remove the charcoal and any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization of the pure this compound.
-
Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of benzimidazole derivatives, providing a general reference for expected outcomes. It is important to note that the yield for the specific synthesis of this compound can vary based on the precise reaction conditions employed.
| Parameter | Value/Range | Reference |
| Starting Materials | o-Phenylenediamine, Malonic Acid | [4] |
| Catalyst | 4N Hydrochloric Acid | [1] |
| Reaction Time | 5 - 24 hours | [4] |
| General Yield Range | Good yields are generally obtained with aliphatic acids. | [1] |
| Purification Method | Recrystallization from ethanol | [5] |
Potential Signaling Pathway: Auxin Signaling
Due to the structural similarity of this compound to the plant hormone indole-3-acetic acid (IAA), it is plausible that this compound could exert biological effects by interacting with the auxin signaling pathway.[6][7] The auxin signaling pathway is a critical regulator of plant growth and development.[8][9]
The core of the nuclear auxin signaling pathway involves three main protein families:[6][10]
-
TIR1/AFB F-box proteins: These are the auxin receptors.[6][7]
-
Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of ARF transcription factors.[6][8]
-
ARF (Auxin Response Factor) transcription factors: These proteins bind to auxin-responsive elements in the promoters of target genes and regulate their transcription.[6]
Mechanism of Action:
In the absence of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing the transcription of auxin-responsive genes.[8] When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[7][8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of genes that regulate various aspects of plant growth and development.[11]
Given its structural features, this compound could potentially act as an auxin mimic, binding to the TIR1/AFB receptor and triggering the degradation of Aux/IAA repressors, thereby activating auxin-responsive gene expression.
Visualizations
Synthesis Pathway of this compound
References
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1H-Benzimidazole-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-2-acetic acid belongs to the benzimidazole class of heterocyclic organic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct, extensive research on the specific mechanism of action of this compound is limited, this technical guide synthesizes the likely pathways based on the well-documented activities of structurally related benzimidazole derivatives. The primary proposed mechanisms of action are anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and antioxidant activity via free radical scavenging. This document provides an in-depth exploration of these mechanisms, detailed experimental protocols for their investigation, and representative data to guide future research and drug development efforts.
Core Proposed Mechanisms of Action
The therapeutic potential of benzimidazole derivatives is broad, encompassing anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. For this compound, the most probable mechanisms of action, inferred from analogous compounds, are the modulation of inflammatory pathways and the neutralization of reactive oxygen species.
Anti-Inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
A significant body of research points to benzimidazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2][3][4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3][4] The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit these enzymes.[4] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting one or both of these isoforms, thereby reducing prostaglandin synthesis. Several studies on other benzimidazole derivatives have demonstrated potent and sometimes selective COX-2 inhibition.[1][2]
Signaling Pathway: Prostaglandin Synthesis and its Inhibition
Caption: Proposed inhibitory action of this compound on the COX pathway.
Antioxidant Activity: Free Radical Scavenging
Benzimidazole derivatives have been reported to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[6][7][8][9] Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause cellular damage, contributing to various pathological conditions. The benzimidazole scaffold is thought to contribute to antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. The acetic acid moiety may also play a role in this activity.
Logical Relationship: Free Radical Scavenging
Caption: Proposed mechanism of antioxidant activity by free radical scavenging.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro assays are required. The following protocols are standard methods for assessing COX inhibition and antioxidant activity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of a test compound against COX-1 and COX-2.[5][10]
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this activity is directly proportional to the inhibition of the cyclooxygenase activity.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Heme, and the probe in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence or absorbance kinetically for a defined period (e.g., 5-10 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required for 50% inhibition).
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for determining the COX inhibitory activity of a test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant potential of a compound.[6][7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
DPPH solution in methanol
-
Test compound (this compound) dissolved in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Include a control containing only the DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the compound concentration to determine the IC50 value.
Quantitative Data
The following tables summarize representative quantitative data for the COX inhibitory and antioxidant activities of various benzimidazole derivatives, as reported in the literature. This data provides a benchmark for what might be expected for this compound.
Table 1: COX Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzimidazole-thiazole hybrid | COX-1 | >10 | >37 | [2] |
| COX-2 | 0.27 | [2] | ||
| Benzimidazothiazole derivative | COX-1 | 0.044 | 0.0097 | [11] |
| COX-2 | 0.00452 | [11] | ||
| Oxadiazole-substituted benzimidazole | COX-1 | >100 | >123 | [1] |
| COX-2 | 0.81 | [1] |
Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Fluorophenyl benzimidazole | DPPH | 1.2 - 6.6 | [6] |
| Novel benzimidazole derivative | DPPH | 12 - 13 | [7] |
| Benzimidazole hydrazone | DPPH | < 8 | [12] |
| (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid | H2O2 Scavenging | Moderate Activity | [8] |
Conclusion
While the precise molecular targets of this compound require further direct investigation, the existing literature on related benzimidazole compounds strongly suggests a mechanism of action centered on anti-inflammatory and antioxidant activities. The inhibition of COX enzymes, potentially with selectivity for COX-2, and the scavenging of free radicals are the most plausible pathways. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound and to further delineate its molecular interactions. Future studies should focus on performing these assays with the specific compound to confirm these hypotheses and to quantify its potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. plantarchives.org [plantarchives.org]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis, antioxidant and radical scavenging activities of novel benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Benzimidazole-2-acetic acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its diverse and significant pharmacological activities. This technical guide focuses on 1H-Benzimidazole-2-acetic acid and its structural analogs, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, collated quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows. The information presented herein is curated from recent scientific literature and aims to facilitate the rational design and development of novel therapeutic agents based on the benzimidazole framework.
Introduction
Benzimidazole, formed by the fusion of benzene and imidazole rings, is a structural analog of naturally occurring purines, which allows it to interact with various biopolymers.[1] This structural similarity is a key reason for the wide range of biological activities exhibited by its derivatives.[2] The therapeutic potential of the benzimidazole nucleus has been recognized for decades, with derivatives demonstrating efficacy as antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer agents.[2][3] this compound serves as a key intermediate and a pharmacologically active molecule itself, with its structural analogs being the subject of extensive research to enhance potency and selectivity for various therapeutic targets.[4]
This guide will delve into the synthetic methodologies for creating these analogs, present their biological activities with a focus on quantitative data, provide detailed experimental protocols for their evaluation, and illustrate relevant signaling pathways and experimental workflows.
Synthesis of this compound Structural Analogs
The most prevalent and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction . This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or nitriles) under acidic conditions and often with the application of heat.[5]
A general synthetic scheme is presented below:
Caption: General synthesis of 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol describes a typical procedure for the synthesis of a 2-substituted benzimidazole derivative via the condensation of o-phenylenediamine with a substituted benzoic acid.
Materials:
-
o-Phenylenediamine
-
Substituted Benzoic Acid
-
4N Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel G)
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (0.025 mol) and the desired substituted benzoic acid (0.025 mol).
-
Add 4N HCl (30 mL) to the flask.
-
Attach a reflux condenser and heat the mixture at 100°C with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of 10% NaOH solution until the solution is alkaline to litmus paper.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-substituted benzimidazole derivative.
-
Dry the purified product in a desiccator and determine the melting point.
-
Characterize the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, and Mass Spectrometry.[6]
Biological Activities and Quantitative Data
Structural analogs of this compound have been reported to possess a wide array of biological activities. The following tables summarize the quantitative data for some of these activities.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Analogs against Bacterial Strains
| Compound ID | R-Group at C2 | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| BZA-1 | -CH2-(p-Cl-phenyl) | 12.5 | 25 | 50 | [7] |
| BZA-2 | -CH2-(p-NO2-phenyl) | 25 | 50 | 50 | [7] |
| BZA-3 | -CH2-(p-OCH3-phenyl) | 50 | 100 | >100 | [7] |
| Ciprofloxacin | (Standard) | 6.25 | 12.5 | 12.5 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Analogs against Fungal Strains
| Compound ID | R-Group at C2 | C. albicans (µg/mL) | A. niger (µg/mL) | Reference |
| BZF-1 | -CH2-(p-F-phenyl) | 25 | 50 | [7] |
| BZF-2 | -CH2-(p-Br-phenyl) | 50 | 100 | [7] |
| Fluconazole | (Standard) | 12.5 | 25 | [7] |
Anti-inflammatory Activity
Table 3: In Vitro Anti-inflammatory Activity of Benzimidazole Analogs
| Compound ID | Assay | IC50 (µM) | Reference |
| BIA-1 | COX-1 Inhibition | >10 | [8] |
| BIA-1 | COX-2 Inhibition | <1 | [8] |
| BIA-2 | Protein Denaturation Inhibition | 25.5 | [5] |
| BIA-3 | NO Production Inhibition | 10.992 | [9] |
| BIA-3 | TNF-α Production Inhibition | 12.901 | [9] |
| BIA-3 | IL-6 Production Inhibition | 2.294 | [9] |
| Aspirin | COX-1 Inhibition | <1 | [8] |
| Aspirin | COX-2 Inhibition | <1 | [8] |
| Diclofenac | Protein Denaturation Inhibition | 15.2 | [5] |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Synthesized benzimidazole analogs
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the test compounds and the standard antibiotic in DMSO.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB to obtain a range of concentrations.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.
Materials:
-
Synthesized benzimidazole analogs
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.
-
Prepare various concentrations of the test compounds and the standard drug in a suitable solvent.
-
The reaction mixture consists of 0.5 mL of the test sample/standard and 0.5 mL of the protein solution.
-
A control consists of 0.5 mL of the solvent and 0.5 mL of the protein solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.[11]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX-1 and COX-2 to screen for potential inhibitors.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Assay buffer
-
96-well plate
-
Plate reader capable of measuring absorbance at 590 nm
-
Standard COX inhibitor (e.g., Aspirin)
Procedure:
-
Prepare solutions of the test compounds and standard inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Add the test compound or standard inhibitor to the inhibitor wells and the vehicle to the control wells.
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
Add the colorimetric substrate (TMPD) to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
The percentage of COX inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.[12]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Several benzimidazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth, and is often dysregulated in cancer.[1][13]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzimidazole analogs.
General Experimental Workflow for Drug Discovery
The process of discovering and developing new drugs based on the benzimidazole scaffold follows a well-defined workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for benzimidazole-based drug discovery.
Conclusion
This compound and its structural analogs represent a highly promising class of compounds with a broad spectrum of pharmacological activities. The synthetic accessibility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these compounds. The collated quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are intended to serve as a practical resource for the scientific community, fostering further research and development in this important area of medicinal chemistry. The continued exploration of benzimidazole analogs holds significant potential for the discovery of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]
The Discovery and Enduring Legacy of Benzimidazole Compounds: A Technical Guide
An in-depth exploration of the history, synthesis, and evolving biological significance of the benzimidazole scaffold for researchers, scientists, and drug development professionals.
Introduction
The benzimidazole core, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Since its initial synthesis in the late 19th century, the benzimidazole framework has been the foundation for a wide array of therapeutic agents, ranging from anthelmintics to anticancer and antiviral drugs. This technical guide provides a comprehensive overview of the historical milestones in benzimidazole discovery, detailed experimental protocols for its seminal syntheses, and an exploration of its diverse mechanisms of action.
The Genesis of a Privileged Scaffold: Discovery and Early Synthesis
The journey of benzimidazole began in 1872 with the pioneering work of Hobrecker, who first reported the synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-benzimidazole.[2][3][4] This was achieved through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by an intramolecular cyclization via dehydration.[2][4] A few years later, an alternative route was described by Ladenburg, involving the condensation of 3,4-diaminotoluene with acetic acid.[4] These early methods laid the groundwork for more generalized and efficient synthetic strategies that would follow.
Key Historical Milestones in Benzimidazole Synthesis and Biological Discovery
The timeline below outlines the pivotal moments in the history of benzimidazole research, from its initial synthesis to the discovery of its wide-ranging therapeutic potential.
Caption: A timeline of key discoveries in the history of benzimidazole compounds.
Foundational Synthetic Methodologies
The versatility of the benzimidazole scaffold is, in part, due to the robustness and adaptability of its core synthetic routes. The following sections detail the experimental protocols for the classical methods of benzimidazole synthesis.
Hobrecker's Synthesis of 2,5-Dimethyl-benzimidazole (1872)
This inaugural synthesis involves a two-step process: the reduction of a nitro group to an amine, followed by an acid-catalyzed cyclization.
Experimental Protocol:
-
Reduction: To a solution of 2-nitro-4-methylacetanilide in ethanol, add a stoichiometric excess of tin (Sn) metal.
-
Slowly add concentrated hydrochloric acid (HCl) to the mixture while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Continue stirring until the reaction is complete, as indicated by the disappearance of the starting material (monitored by thin-layer chromatography).
-
Cyclization and Work-up: Neutralize the reaction mixture with a strong base, such as sodium hydroxide, which will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
The filtrate, containing the crude 2-amino-4-methylacetanilide, is then heated under reflux to effect dehydration and cyclization to form 2,5-dimethyl-benzimidazole.
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
The Phillips-Ladenburg Synthesis
A more general and widely used method for preparing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[5][6][7]
Experimental Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).
-
Add a dilute mineral acid, such as 4N hydrochloric acid, to the mixture.
-
Heat the reaction mixture under reflux for a period of 2 to 24 hours, depending on the reactivity of the carboxylic acid.[5] For aromatic acids, higher temperatures (above 180°C) in a sealed vessel may be necessary.[5]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product and recrystallize from an appropriate solvent to yield the pure 2-substituted benzimidazole.
The Weidenhagen Reaction
This method utilizes aldehydes as the one-carbon electrophile for condensation with o-phenylenediamine, typically in the presence of an oxidizing agent.[6][8]
Experimental Protocol:
-
Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the aldehyde (1 equivalent) to the solution.
-
Introduce an oxidizing agent, for example, copper(II) acetate or sodium metabisulfite.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by removing the solvent under reduced pressure followed by purification.
-
Purify the crude product by column chromatography or recrystallization.
The Dawn of Biological Activity: A Chronological Perspective
The initial discovery of benzimidazole's biological significance was not a singular event but rather a series of findings spanning several decades. While precise quantitative data from the earliest studies are not extensively documented in readily available literature, the chronological emergence of its various activities is clear.
Antibacterial and Antiviral Properties
The first indications of benzimidazole's biological potential emerged in the mid-20th century. In 1944, Woolley reported the antibacterial activity of certain benzimidazole derivatives.[1] A decade later, in 1954, Tamm and Folkers described the antiviral properties of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB).[9] This compound was found to inhibit the replication of influenza virus, marking the beginning of benzimidazole's role in antiviral research. The mechanism of action for this early antiviral activity was later elucidated to be the inhibition of cellular RNA polymerase II, thereby halting viral RNA synthesis.[9]
The Anthelmintic Revolution
The 1960s witnessed a paradigm shift in the therapeutic application of benzimidazoles with the discovery of thiabendazole's potent anthelmintic activity in 1961. This discovery led to the development of a whole class of benzimidazole-based drugs for treating parasitic worm infections in both humans and animals. This class of drugs, which includes well-known agents like albendazole and mebendazole, revolutionized veterinary and human medicine.
Repurposing for Cancer Therapy
Interestingly, the journey of benzimidazoles into oncology began with the repurposing of these established anthelmintic drugs in the 1950s.[10] It was observed that compounds like mebendazole and albendazole, in addition to their effects on parasites, also exhibited anticancer properties. This has led to extensive research into benzimidazole derivatives as potential anticancer agents, with several now in clinical use or undergoing clinical trials.[10][11]
Mechanisms of Action: A Multifaceted Approach
The broad therapeutic utility of benzimidazole compounds stems from their ability to interact with a diverse range of biological targets. The following sections and diagrams illustrate the key signaling pathways and molecular mechanisms affected by this versatile scaffold.
Anticancer Mechanisms
The anticancer effects of benzimidazoles are not mediated by a single pathway but rather through a multi-pronged attack on cancer cell proliferation and survival.
Caption: Key anticancer mechanisms of action for benzimidazole compounds.
As illustrated, benzimidazole derivatives exert their anticancer effects through several primary mechanisms:
-
Tubulin Polymerization Inhibition: Similar to their anthelmintic mechanism, many anticancer benzimidazoles bind to β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][12]
-
DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into the minor groove of DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and triggers apoptosis.[13]
-
PARP Inhibition: Some benzimidazoles act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.[13]
-
Protein Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases, including vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis (the formation of new blood vessels that supply tumors).[12][14]
Anthelmintic and Antiviral Mechanisms
The mechanisms of action for the anthelmintic and early antiviral activities of benzimidazoles are more targeted.
Caption: Mechanisms of action for anthelmintic and early antiviral benzimidazoles.
-
Anthelmintic Mechanism: The primary mode of action for anthelmintic benzimidazoles is their selective binding to the β-tubulin of parasitic worms. This inhibits the polymerization of microtubules, which are essential for cellular structure, motility, and nutrient absorption in the parasite. The disruption of these processes leads to paralysis and ultimately the death of the worm.
-
Antiviral Mechanism: Early antiviral benzimidazoles, such as DRB, function by inhibiting the host cell's RNA polymerase II.[9] As many viruses rely on the host's cellular machinery for their replication, this inhibition effectively blocks the synthesis of viral RNA.[9]
Quantitative Data on Biological Activity
The following table summarizes representative quantitative data for the biological activity of various benzimidazole derivatives, highlighting their potency across different therapeutic areas.
| Compound Class | Specific Derivative | Biological Activity | Target Organism/Cell Line | Potency (IC50/MIC) | Reference |
| Anthelmintic | Albendazole | Anthelmintic | Haemonchus contortus | ~0.1 µM | [10] |
| Mebendazole | Anthelmintic | Trichinella spiralis | ~0.01 µM | [10] | |
| Anticancer | Mebendazole | Cytotoxicity | Glioblastoma Cells | 102 to 958 nM | [12] |
| Bendamustine | Cytotoxicity | Non-Hodgkin's Lymphoma Cells | Varies by cell line | [11] | |
| Compound 8I (Benzimidazole-acridine derivative) | Cytotoxicity | K562 Leukemia Cells | 2.68 µmol/L | [13] | |
| 2-phenylthiomethylbenzimidazole | Topoisomerase II Inhibition | - | 17 µM | [14] | |
| Antiviral | 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Antiviral (RSV) | - | As low as 20 nM | [15] |
Conclusion
From its humble beginnings in an 1872 synthesis to its current status as a cornerstone of modern medicinal chemistry, the benzimidazole scaffold has demonstrated remarkable versatility and therapeutic relevance. Its journey highlights the power of chemical synthesis in unlocking new biological activities and the potential for drug repurposing in expanding the therapeutic armamentarium. The multifaceted mechanisms of action of benzimidazole derivatives, particularly in the realm of oncology, continue to inspire the design and development of novel, more targeted, and effective therapeutic agents. As research continues to unravel the full potential of this privileged structure, the legacy of the benzimidazole core is set to endure for many years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1H-Benzimidazole-2-acetic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Benzimidazole-2-acetic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document collates available spectroscopic information and provides detailed experimental protocols for the synthesis and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3624 | O-H stretching vibration |
| 3230 | N-H stretching vibration |
| 1722 | C=O stretching vibration |
Source:[1]
Table 2: Chromatographic and Physical Data
| Parameter | Value |
| Melting Point | 240-242 °C |
| TLC Rf Value | 0.42 (Toluene:Ethyl Acetate:Formic Acid = 5:4:1) |
Source:[1]
Table 3: ¹H NMR Data for 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic Acid (Reference Compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.76–7.71 | m | 2H | Aromatic Protons |
| 7.68–7.64 | m | 1H | Aromatic Proton |
| 7.57–7.53 | m | 1H | Aromatic Proton |
| 7.41–7.35 | m | 2H | Aromatic Protons |
| 7.28–7.20 | m | 2H | Aromatic Protons |
| 5.06 | s | 2H | -CH₂- (acetic acid moiety) |
Solvent: DMSO-d₆, Spectrometer: 500 MHz. Source:[2][3]
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic analysis of this compound and its derivatives.
Synthesis of this compound
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative[4].
Procedure:
-
A mixture of o-phenylenediamine and a suitable dicarboxylic acid derivative (e.g., malonic acid) is heated, often in the presence of a dehydrating agent like polyphosphoric acid or under acidic conditions.
-
Upon completion of the reaction, the mixture is cooled and neutralized to precipitate the crude product.
-
The crude this compound is then purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product[1].
Spectroscopic Analysis Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube[5].
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition (¹H and ¹³C NMR):
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is common.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, dry this compound sample directly onto the ATR crystal of the FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
The solution may be further diluted with the mobile phase solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote ionization).
-
Filter the solution to remove any particulate matter before introduction into the mass spectrometer[6].
Data Acquisition:
-
Acquire the mass spectrum using an ESI source in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Scan a mass range appropriate for the expected molecular weight of this compound (176.17 g/mol ).
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol).
-
Dilute the stock solution to a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
Data Acquisition:
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a blank to obtain a baseline correction.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 1H-Benzimidazole-2-acetic acid (CAS Number: 2081-83-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-2-acetic acid, with the CAS number 2081-83-6, is a heterocyclic compound that serves as a pivotal structural motif in medicinal chemistry. Its versatile scaffold has been extensively utilized in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its anti-inflammatory and antimicrobial activities are presented. Furthermore, this guide elucidates the modulation of key signaling pathways, including mTOR, STAT3/HK2, and PAR1, by benzimidazole derivatives, supported by quantitative data and visual diagrams to facilitate a deeper understanding of their mechanism of action.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and analysis.
| Property | Value | Reference |
| CAS Number | 2081-83-6 | N/A |
| Molecular Formula | C₉H₈N₂O₂ | N/A |
| Molecular Weight | 176.17 g/mol | N/A |
| Melting Point | 240-242 °C | [1] |
| Boiling Point | 498.3 °C at 760 mmHg | N/A |
| Density | 1.437 g/cm³ | N/A |
| Solubility | Soluble in polar solvents like water and alcohols. | [2] |
| pKa | 1.54 ± 0.30 (Predicted) | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative.
General Synthesis Workflow
The logical flow for a typical synthesis and purification process is outlined below.
Detailed Experimental Protocol: Synthesis from o-Phenylenediamine and Malonic Acid
This protocol describes the synthesis of this compound via the Phillips condensation reaction.
Materials:
-
o-Phenylenediamine
-
Malonic acid
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Activated charcoal
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol) and malonic acid (0.1 mol).
-
To this mixture, add 50 mL of 4N HCl.
-
Attach a reflux condenser and heat the mixture on a water bath at 100°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding ammonium hydroxide solution until the pH is approximately 7.
-
A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any inorganic impurities.
-
For purification, dissolve the crude product in a minimal amount of hot methanol.
-
Add a small amount of activated charcoal to the solution and boil for 10-15 minutes to decolorize.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activities and Quantitative Data
Benzimidazole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following sections summarize their anti-inflammatory and antimicrobial properties with relevant quantitative data.
Anti-inflammatory Activity
Benzimidazole derivatives are known to possess significant anti-inflammatory properties, which are believed to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes.[3]
| Compound/Derivative | Assay | Target | IC₅₀ (µM) | Reference |
| Substituted Benzimidazole Derivative | COX-1 Inhibition | COX-1 | <1 | [3] |
| Substituted Benzimidazole Derivative | COX-2 Inhibition | COX-2 | <1 | [3] |
| B2 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |
| B4 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |
| B7 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |
| B8 (a 2-substituted benzimidazole) | Luminol-enhanced chemiluminescence | COX enzymes | Lower than Ibuprofen | [4] |
Antimicrobial Activity
The benzimidazole scaffold is a key component in many antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity.
| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 2-substituted benzimidazole (63a) | Staphylococcus aureus (MRSA) | 16 | [5] |
| 2-substituted benzimidazole (63c) | Staphylococcus aureus (MRSA) | 8 | [5] |
| 2-substituted benzimidazole | Escherichia coli | 2 | [5] |
| Key benzimidazole derivatives (3f, 3m, 3n, 3p) | Various bacterial and fungal strains | Comparable or superior to reference drugs | [6] |
Experimental Protocols for Biological Assays
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This protocol provides a method for screening the anti-inflammatory activity of benzimidazole derivatives by measuring the inhibition of heat-induced albumin denaturation.
Materials:
-
Synthesized benzimidazole derivatives
-
Diclofenac sodium (standard drug)
-
Freshly prepared egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds and the standard drug in PBS.
-
The reaction mixture for each concentration should contain 2 mL of egg albumin, 28 mL of PBS, and 2 mL of the respective test/standard solution.
-
A control solution is prepared with 2 mL of egg albumin, 28 mL of PBS, and 2 mL of the solvent used for the stock solutions.
-
Incubate all the solutions at 37°C for 15 minutes.
-
Induce protein denaturation by heating the solutions at 70°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against bacterial strains using the broth microdilution method.[7]
Materials:
-
Synthesized benzimidazole derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the benzimidazole derivative in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 serves as the growth control (broth and inoculum only), and column 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the sterility control wells) with 100 µL of the prepared inoculum.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Modulation of Signaling Pathways
Benzimidazole derivatives exert their therapeutic effects by modulating various intracellular signaling pathways. This section explores their interaction with the mTOR, STAT3/HK2, and PAR1 pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Certain benzimidazole derivatives have been identified as inhibitors of the mTOR pathway.[8][9]
STAT3/HK2 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell metabolism and survival. Some dihalogenated benzimidazole derivatives have been shown to induce cancer cell death by regulating the STAT3/Hexokinase 2 (HK2) axis.[10] These compounds can inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of its target genes, including HK2, a key enzyme in glycolysis.
PAR1 Signaling Pathway
Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor involved in thrombosis and inflammation. Certain 1,2-disubstituted benzimidazole derivatives act as allosteric modulators of PAR1, selectively inhibiting Gq-mediated signaling (intracellular Ca²⁺ mobilization) without affecting Gi-mediated signaling (cAMP inhibition).[2]
Conclusion
This compound and its derivatives represent a privileged scaffold in drug discovery, demonstrating a remarkable range of biological activities. Their potential as anti-inflammatory and antimicrobial agents is well-documented and supported by quantitative data. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design of novel and more potent therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the synthesis and evaluation of new benzimidazole-based compounds. Further exploration of this versatile molecule and its analogues holds significant promise for the development of future medicines.
References
- 1. Erzincan Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer [dergipark.org.tr]
- 2. Modulation of PAR1 signalling by benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2][3][4] Its derivatives are integral to a wide range of pharmaceuticals due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5][6][7] The unique electronic characteristics and structural versatility of the benzimidazole nucleus allow it to bind to a broad spectrum of therapeutic targets, making it a focal point in drug discovery and development.[1][3][8] This guide provides a comprehensive overview of the core physical and chemical properties of benzimidazole derivatives, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
The physicochemical properties of benzimidazole derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the nature and position of substituents on the bicyclic ring system.
1.1. Physical Properties
Benzimidazoles are generally crystalline solids with a high degree of chemical stability.[9][10] The parent benzimidazole is an amphoteric compound, meaning it can act as both an acid and a base.[11] Its basicity (pKa of the conjugate acid is around 5.5-7) is notably higher than that of pyridine, while its acidity (pKa ~14.5) is slightly greater than that of alcohols.[11]
Substituents play a critical role in modifying these properties. For instance, introducing a substituent at the 1-position generally lowers the melting point.[2][12][13][14] Non-polar substituents tend to increase solubility in non-polar organic solvents, whereas polar groups enhance solubility in polar solvents.[12][13]
Table 1: Summary of Key Physical Properties of Benzimidazole and Select Derivatives
| Property | Benzimidazole (Parent) | 2-Methylbenzimidazole | 5-Nitrobenzimidazole | Albendazole (Drug Example) |
| Molecular Formula | C₇H₆N₂[13] | C₈H₈N₂ | C₇H₅N₃O₂ | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 118.14 g/mol [13] | 132.16 g/mol | 163.13 g/mol | 265.33 g/mol |
| Melting Point (°C) | 169-172[9][10] | 176-178 | 209-211 | 208-210 (decomposes) |
| Boiling Point (°C) | >300 (distills unchanged)[12][14] | ~360 | - | - |
| pKa (acidic) | ~14.5[11] | - | - | - |
| pKa (basic) | ~5.53[10] | ~6.2 | - | - |
| Solubility | Sparingly soluble in cold water; soluble in hot water, alcohol, and dilute acids/alkalis.[9][12][13] | Soluble in ethanol, methanol. | Soluble in ethanol, acetic acid. | Practically insoluble in water; soluble in strong acids and bases. |
| Appearance | White to beige crystalline powder.[9][15] | White to off-white crystals. | Yellow powder. | White to yellowish powder. |
Note: Values for derivatives are representative and can vary based on specific isomers and experimental conditions.
1.2. Chemical Properties and Tautomerism
The chemical behavior of benzimidazoles is dictated by the imidazole ring. A key feature is the existence of tautomerism between the nitrogen atoms at positions 1 and 3, which is an important consideration in their synthesis and biological activity.[14]
Spectral Properties for Characterization
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized benzimidazole derivatives.
Table 2: Summary of Characteristic Spectral Data for Benzimidazole Derivatives
| Technique | Typical Observations and Interpretations |
| UV-Vis Spectroscopy | Absorption bands typically appear in the 230-290 nm range, corresponding to π-π* transitions of the aromatic system.[16][17][18] The exact wavelength and intensity are sensitive to substitution and solvent polarity. |
| Infrared (IR) Spectroscopy | - N-H Stretch: A characteristic band appears around 3100-3400 cm⁻¹, which can be broad due to hydrogen bonding.[12][19] - C=N Stretch: A sharp absorption band is observed in the 1580-1650 cm⁻¹ region.[8][18] - C=C Stretch (Aromatic): Bands are typically seen around 1450-1600 cm⁻¹. - C-H Stretch (Aromatic): Found around 3000-3100 cm⁻¹.[7] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | - Aromatic Protons: Signals for the benzene ring protons typically appear as multiplets in the δ 7.0-8.0 ppm range.[12] - N-H Proton: The imino proton signal can be broad and appear over a wide range (δ 10-13 ppm), and is often not observed due to rapid proton exchange, especially in protic solvents like DMSO-d₆.[19] - C2-H Proton: The proton at the 2-position of the imidazole ring is typically a singlet around δ 8.0-8.5 ppm. |
| Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | - Aromatic Carbons: Signals appear in the δ 110-145 ppm range.[12] - C2 Carbon: The carbon at the 2-position is characteristically deshielded and resonates further downfield, often around δ 140-155 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is typically prominent. Fragmentation patterns often involve the sequential loss of molecules like HCN from the imidazole ring, which is a characteristic feature.[12] |
Experimental Protocols
3.1. General Synthesis of 2-Substituted Benzimidazoles (Phillips Cyclocondensation)
This protocol describes a common and versatile method for synthesizing benzimidazole derivatives through the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
4M Hydrochloric acid or Polyphosphoric acid (PPA) as a catalyst and solvent
-
10% Sodium hydroxide or Ammonium hydroxide solution
-
Ethanol or Methanol for recrystallization
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask.
Procedure:
-
Reaction Setup: A mixture of the o-phenylenediamine (e.g., 10 mmol) and the carboxylic acid (e.g., 11 mmol) is placed in a round-bottom flask.
-
Acid Addition: Add 4M HCl (approx. 20 mL) or PPA to the flask. The acid acts as a condensing agent.
-
Reflux: The mixture is heated to reflux (typically 100-130°C) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8][20]
-
Neutralization: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice-cold water. The acidic solution is then neutralized by the slow, dropwise addition of a 10% NaOH or NH₄OH solution until the pH is approximately 7-8. This causes the crude product to precipitate.
-
Isolation: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The solid is washed thoroughly with cold water to remove any inorganic salts.[21]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure benzimidazole derivative.[20][21]
-
Characterization: The final product's identity and purity are confirmed by measuring its melting point and analyzing it via IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][7][20]
3.2. Characterization Workflow
The following diagram illustrates a standard workflow for the synthesis and characterization of a novel benzimidazole derivative.
Role in Signaling Pathways: Targeting Cancer
Benzimidazole derivatives are prominent in oncology research, acting as inhibitors of various key signaling molecules.[1] Many derivatives function as protein kinase inhibitors, microtubule inhibitors, or topoisomerase inhibitors, effectively halting cell proliferation and inducing apoptosis.[1][22]
One critical pathway targeted by benzimidazole-based drugs is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often hyperactivated in various cancers.[22] Inhibition of EGFR blocks downstream pathways like MAPK, leading to cell cycle arrest and apoptosis.
This guide serves as a foundational resource for professionals engaged in the research and development of benzimidazole-based compounds. The data and protocols provided offer a framework for synthesis, characterization, and understanding the biological context of this vital class of heterocyclic molecules.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. ijpsr.com [ijpsr.com]
- 4. maaz.ihmc.us [maaz.ihmc.us]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 51-17-2 CAS MSDS (Benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. iajpr.com [iajpr.com]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 21. ijcrt.org [ijcrt.org]
- 22. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1H-Benzimidazole-2-acetic acid: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-benzimidazole-2-acetic acid scaffold is a "privileged" structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active compounds. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing evidence from studies on its derivatives. The primary therapeutic potential appears to lie in the modulation of inflammatory pathways, particularly through the inhibition of key enzymes such as cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). Additionally, derivatives of this scaffold have demonstrated activity as analgesics, cholinesterase inhibitors, and receptor antagonists, indicating a broad range of potential applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to guide further research and drug development efforts.
Introduction
This compound is a heterocyclic compound featuring a fused benzene and imidazole ring, with an acetic acid functional group at the 2-position. This unique structure allows for diverse chemical modifications and interactions with various biological targets. While research on the parent compound is limited, numerous studies on its derivatives have unveiled significant therapeutic potential across several disease areas. This guide focuses on elucidating these potential therapeutic targets, with a primary emphasis on inflammation and pain.
Potential Therapeutic Targets and Mechanisms of Action
The benzimidazole scaffold, particularly with an acetic acid moiety, is implicated in several key biological pathways.
Inhibition of Inflammatory Pathways
A significant body of evidence points to the anti-inflammatory properties of benzimidazole derivatives. The primary mechanism is believed to be the inhibition of prostaglandin synthesis.[1]
-
Cyclooxygenase (COX) Inhibition: Benzimidazole-based compounds are known to inhibit cyclooxygenases (COX-1 and COX-2), enzymes crucial for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] A related compound, 1H-Benzo[d]imidazole-7-acetic acid, has been specifically highlighted as a potential COX-2 inhibitor.[3]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: Recent studies have identified novel benzimidazole derivatives as highly potent inhibitors of mPGES-1, a downstream enzyme in the prostaglandin E2 (PGE2) synthesis pathway.[4][5] This target offers the potential for more selective anti-inflammatory action with potentially fewer side effects than traditional NSAIDs.
-
5-Lipoxygenase (5-LOX) Inhibition: Some benzimidazole derivatives have also been shown to inhibit 5-lipoxygenase, another key enzyme in the inflammatory cascade that is responsible for the production of leukotrienes.[2]
Analgesic Activity
Consistent with their anti-inflammatory properties, benzimidazole derivatives have demonstrated significant analgesic effects in preclinical models.[6] The analgesic action is likely linked to the reduction of prostaglandins and other inflammatory mediators at the site of pain.
Cholinesterase Inhibition
Several 1H-benzimidazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7] This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease, where cognitive decline is associated with reduced acetylcholine levels.
Receptor Antagonism
-
Corticotropin-Releasing Factor-1 (CRF-1) Receptor: Derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole have been identified as potential antagonists of the CRF-1 receptor, a target for stress-related disorders.[8][9]
-
5-HT3 Receptor: Certain 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives have shown potent antagonist activity at the 5-HT3 receptor, a target for chemotherapy-induced nausea and vomiting.[10]
Quantitative Data for Benzimidazole Derivatives
The following tables summarize quantitative data for various derivatives of the benzimidazole scaffold, illustrating the therapeutic potential of this chemical class. It is important to note that this data is for derivatives and not the parent this compound.
Table 1: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives
| Compound/Derivative | Target/Assay | Activity | Reference |
| 2-Methylaminobenzimidazole derivative (Compound 7) | Acetic acid-induced writhing (mice) | 89% inhibition at 100 mg/kg | [6] |
| 2-Methylaminobenzimidazole derivative (Compound 2) | Carrageenan-induced paw edema (rats) | 100% inhibition at 100 mg/kg | [6] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 129) | Nitric Oxide Production | IC50 = 0.86 µM | [2] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 129) | TNF-α Production | IC50 = 1.87 µM | [2] |
Table 2: Enzyme Inhibition by Benzimidazole Derivatives
| Compound/Derivative | Enzyme | IC50/Ki | Reference |
| Novel Benzimidazole Derivative (AGU654) | mPGES-1 | IC50 = 2.9 nM | [4] |
| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative (Compound 136) | COX-1 | IC50 = 0.1664 nM | [2] |
| 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative (Compound 136) | COX-2 | IC50 = 0.0370 nM | [2] |
| Benzimidazole-hydrazone derivative | Acetylcholinesterase (AChE) | IC50 = 11.8-61.8 µM | [7] |
Table 3: Receptor Binding Affinity of Benzimidazole Derivatives
| Compound/Derivative | Receptor | Binding Affinity (Ki) / Efficacy (ED50) | Reference |
| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivative (DA 6215) | 5-HT3 | Ki = 3.8 nM | [10] |
| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivative (DA 6215) | 5-HT3 (in vivo) | ED50 = 1 nM/kg | [10] |
Experimental Protocols
In Vitro COX-2 Inhibition Assay (ELISA-based)
This protocol is adapted from a method to assess the inhibitory activity of benzimidazole derivatives against human Cyclooxygenase-2 (COX-2).[3]
-
Enzymatic Reaction:
-
Recombinant human COX-2 (hCOX-2) is incubated with its substrate, arachidonic acid, in a suitable buffer (e.g., Tris-HCl).
-
The reaction is carried out in the presence of various concentrations of the test compound (this compound or its derivatives).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, typically by the addition of a quenching agent.
-
-
Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA:
-
Samples from the enzymatic reaction are added to a microplate pre-coated with a capture antibody specific for PGE2.
-
A fixed amount of PGE2 conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.
-
The plate is incubated to allow competitive binding of the sample-derived PGE2 and the enzyme-conjugated PGE2 to the capture antibody.
-
The plate is washed to remove unbound components.
-
A substrate for the reporter enzyme (e.g., TMB) is added, and the colorimetric signal is allowed to develop.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The concentration of PGE2 in the samples is determined by comparison to a standard curve.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the percentage of COX-2 inhibition against the concentration of the test compound.
-
The half-maximal inhibitory concentration (IC50) is calculated from this curve.
-
In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test
This is a standard model for evaluating peripheral analgesic activity.[6]
-
Animals: Male Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Grouping and Administration:
-
Animals are divided into control and test groups.
-
The test group receives the test compound (e.g., this compound derivative) orally or intraperitoneally at various doses.
-
The control group receives the vehicle.
-
A standard analgesic drug (e.g., diclofenac sodium) is used as a positive control.
-
-
Induction of Writhing:
-
After a specific time following drug administration (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.
-
-
Observation:
-
Immediately after the injection of acetic acid, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
The percentage of inhibition of writhing is calculated for each group compared to the control group.
-
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This is a widely used model to assess acute inflammation.[1]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Grouping and Administration:
-
Animals are divided into control and test groups.
-
The test compound is administered orally or intraperitoneally.
-
The control group receives the vehicle.
-
A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
-
Induction of Edema:
-
One hour after drug administration, a sub-plantar injection of a phlogistic agent (e.g., 1% carrageenan solution) is made into the hind paw of each rat.
-
-
Measurement of Paw Volume:
-
The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with the control group.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Prostaglandin E2 synthesis pathway.
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as CRF-1 Receptor Antagonists: Combined QSAR, Glide Docking, Molecular Dynamics, and In-silico ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1H-Benzimidazole-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1H-Benzimidazole-2-acetic acid, a versatile heterocyclic compound with significant potential in pharmaceutical and biochemical research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This guide outlines its synthesis, potential therapeutic applications, and detailed protocols for evaluating its biological activity.
I. Synthesis of this compound
A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[2] For this compound, a suitable precursor is a malonic acid derivative.
Protocol 1: Synthesis via Condensation with Diethyl Malonate
This protocol describes the synthesis of this compound from o-phenylenediamine and diethyl malonate, followed by hydrolysis.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Diethyl malonate
-
4N Hydrochloric acid (HCl) or other suitable acid catalyst
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for hydrolysis
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus (e.g., reflux condenser, heating mantle)
Procedure:
-
Condensation:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Add 4N HCl as a solvent and catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Hydrolysis:
-
Carefully neutralize the acidic mixture with a solution of NaOH until the pH is basic.
-
Heat the mixture under reflux for an additional 2-3 hours to hydrolyze the ester intermediate.
-
-
Isolation and Purification:
-
After cooling, acidify the solution with HCl or acetic acid to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol/water. The use of activated charcoal can help to remove colored impurities.
-
Dry the purified product under vacuum.
-
II. Application Note 1: Anti-Inflammatory Activity
Benzimidazole derivatives are known to possess anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3][4] this compound, sharing structural similarities with some non-steroidal anti-inflammatory drugs (NSAIDs), is a candidate for evaluation as an anti-inflammatory agent.
Potential Mechanism of Action: COX-2 Inhibition
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 can reduce inflammation and pain.
Signaling Pathway Diagram:
Caption: Inhibition of the COX-2 pathway by this compound.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol is adapted from a method for a structural isomer and can be used to determine the IC50 value of this compound against human COX-2.[5]
Materials:
-
Recombinant human COX-2 (hCOX-2)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib or other known COX-2 inhibitor (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
PGE2 ELISA kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and the positive control in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Enzymatic Reaction:
-
In a microplate, add the assay buffer, hCOX-2 enzyme, and the test compound at various concentrations.
-
Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1N HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each reaction well using a competitive ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of COX-2 inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
-
Data Presentation:
Table 1: In Vitro COX-2 Inhibitory Activity
| Compound | COX-2 IC50 (µM) |
| This compound | TBD |
| Positive Control (e.g., Celecoxib) | Reported Value |
TBD: To Be Determined experimentally. The table serves as a template for data presentation.
III. Application Note 2: Antimicrobial Activity
The benzimidazole scaffold is a core component of several antimicrobial agents.[2] this compound can be screened for its potential antibacterial and antifungal properties.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).
Experimental Workflow Diagram:
Caption: Workflow for determining MIC and MBC/MFC of this compound.
Materials:
-
This compound
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Sterile 96-well microtiter plates
-
Nutrient agar plates
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
MBC/MFC Determination:
-
Take an aliquot from the wells that show no visible growth (at and above the MIC).
-
Spread the aliquot onto a fresh nutrient agar plate.
-
Incubate the agar plates.
-
The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.
-
Data Presentation:
Table 2: Antimicrobial Activity of this compound
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD | |
| Candida albicans | TBD | TBD | |
| Positive Control (e.g., Cipro) | S. aureus / E. coli | Reported | Reported |
TBD: To Be Determined experimentally. The table serves as a template for data presentation.
IV. Application Note 3: Modulation of Signaling Pathways
Benzimidazole derivatives have been shown to modulate various signaling pathways, making them interesting tools for cell biology research and potential therapeutic leads.
1. Protease-Activated Receptor 1 (PAR1) Signaling
Certain benzimidazole compounds can act as allosteric modulators of PAR1, a G-protein coupled receptor involved in thrombosis and inflammation. They can selectively inhibit Gq-mediated signaling, which is responsible for calcium mobilization, without affecting other downstream pathways.[6]
Signaling Pathway Diagram:
Caption: Potential allosteric modulation of PAR1 signaling by this compound.
2. JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The benzimidazole scaffold is being explored for the development of JAK inhibitors.
Signaling Pathway Diagram:
Caption: Potential inhibition of the JAK/STAT signaling pathway.
Experimental validation is required to determine if this compound specifically modulates these or other signaling pathways. Standard cellular assays such as calcium flux assays, reporter gene assays, and western blotting for phosphorylated STAT proteins can be employed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. banglajol.info [banglajol.info]
- 3. journalajacr.com [journalajacr.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS 13570-08-6: this compound [cymitquimica.com]
Application Notes and Protocols for 1H-Benzimidazole-2-acetic acid in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the potential plant growth-regulating properties of 1H-Benzimidazole-2-acetic acid. While the benzimidazole scaffold is present in various agrochemicals, specific data on the auxin-like activity of this compound is not extensively documented in publicly available literature. Therefore, this document outlines detailed protocols for researchers to systematically evaluate its effects on key plant developmental processes, such as seed germination and root elongation. The provided methodologies are based on established auxin bioassays and are intended to serve as a foundational framework for screening and characterizing the potential of this compound as a novel plant growth regulator.
Introduction
Auxins are a class of plant hormones that play a crucial role in virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The primary native auxin is indole-3-acetic acid (IAA). A number of synthetic compounds that mimic the action of IAA, known as synthetic auxins, have been developed and are widely used in agriculture and horticulture to promote rooting, fruit set, and control plant growth.
The compound this compound (CAS 13570-08-6) possesses structural similarities to IAA, notably an aromatic ring system and an acetic acid side chain, which are common features of many active auxins[1]. While many benzimidazole derivatives are utilized in agriculture, primarily as fungicides, their potential as plant growth regulators is an area of active research[2][3]. This document provides the necessary protocols to investigate the hypothesis that this compound may exhibit auxin-like activity.
Potential Mechanism of Action: Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors[4][5]. In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor[4]. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of genes that mediate various auxin responses, such as cell elongation and division[6]. It is hypothesized that this compound, if it possesses auxin-like activity, would interact with this signaling cascade.
Caption: Canonical auxin signaling pathway, a potential mechanism for this compound.
Experimental Protocols
The following protocols are designed to assess the auxin-like activity of this compound using the model plant Arabidopsis thaliana.
Preparation of Stock and Working Solutions
Proper preparation of test solutions is critical for obtaining reproducible results.
Materials:
-
This compound (powder form)
-
1 M Potassium Hydroxide (KOH) or 1 M Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Sterile flasks and pipettes
Protocol for 10 mM Stock Solution:
-
Weigh out 17.62 mg of this compound (MW: 176.17 g/mol ).
-
Transfer the powder to a sterile 10 mL volumetric flask.
-
Add a small volume (e.g., 200 µL) of 1 M KOH or 1 M NaOH to dissolve the compound. Alternatively, dissolve in a minimal amount of DMSO.
-
Once dissolved, bring the final volume to 10 mL with sterile deionized water.
-
Store the stock solution in a light-protected container at -20°C.
Preparation of Working Solutions:
Prepare a series of working solutions by diluting the 10 mM stock solution in the appropriate sterile liquid growth medium for your assay. A typical concentration range to test for auxin-like activity would be from 0.01 µM to 100 µM. Always include a mock control containing the same concentration of the solvent (KOH/NaOH or DMSO) used for the stock solution.
Seed Germination Assay
This assay evaluates the effect of the compound on the initiation of germination and early seedling development.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Petri dishes (9 cm)
-
Sterile filter paper
-
Working solutions of this compound (0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM)
-
Growth chamber with controlled light and temperature
Protocol:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile deionized water.
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 mL of the respective working solution onto the filter paper in each dish.
-
Evenly spread approximately 50-100 sterilized seeds on the moist filter paper.
-
Seal the Petri dishes with parafilm and place them in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Record the number of germinated seeds (radicle emergence) daily for 7 days.
-
Calculate the germination percentage for each treatment and time point.
Root Elongation Assay
This is a classic bioassay to quantify auxin activity, as root growth is highly sensitive to auxin concentrations.
Materials:
-
Arabidopsis thaliana seeds
-
Square Petri dishes (12 cm x 12 cm)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Working solutions of this compound
-
Growth chamber
Protocol:
-
Prepare MS agar plates containing the different concentrations of this compound (0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM, 50 µM).
-
Surface sterilize and stratify Arabidopsis seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Sow the seeds in a line on a standard MS agar plate and grow them vertically for 4-5 days until the primary root is approximately 1-2 cm long.
-
Carefully transfer seedlings of uniform size to the MS agar plates containing the test compound. Place 10-15 seedlings per plate.
-
Grow the seedlings vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
After 5-7 days of growth on the treatment plates, scan the plates and measure the length of the primary root and count the number of lateral roots using image analysis software (e.g., ImageJ).
References
- 1. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 2. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pschemicals.com [pschemicals.com]
- 6. CAS 13570-08-6: this compound [cymitquimica.com]
Application Note: Analytical Methods for the Detection of 1H-Benzimidazole-2-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Benzimidazole-2-acetic acid is a key heterocyclic compound and a useful intermediate in the synthesis of various pharmacologically active benzimidazole derivatives.[1][] Its structural similarity to purines allows it to interact with various biological targets, making it a molecule of interest in drug discovery.[3] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and during process development to ensure quality, stability, and purity. This document provides detailed protocols and comparative data for the primary analytical techniques used for the detection and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like benzimidazole derivatives.[4] It offers excellent resolution, sensitivity, and precision for purity determination and impurity profiling. A stability-indicating HPLC method can separate the parent compound from its degradation products, which is essential for stability studies.[5][6]
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC analysis of benzimidazole derivatives, which can be adapted and validated for this compound.
| Parameter | Typical Performance Data | Reference |
| Linearity Range | 0.1 µg/mL - 100 µg/mL | [7] |
| Correlation Coefficient (r²) | ≥ 0.999 | [7] |
| Limit of Detection (LOD) | 0.35 µg/mL | [6] |
| Limit of Quantification (LOQ) | 1.07 µg/mL | [6] |
| Accuracy (Recovery) | 99.24% - 100.00% | [7] |
| Precision (RSD) | < 2% |
Experimental Protocol: RP-HPLC Method
Objective: To quantify this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or o-Phosphoric acid
-
Phosphate buffer
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 276 nm (or λmax determined by UV scan).[6]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.[8]
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions to determine the concentration of this compound.
-
System Suitability: Before analysis, perform system suitability tests (e.g., tailing factor, theoretical plates, and repeatability of injections) to ensure the system is performing correctly.
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing trace levels of this compound, its metabolites, or potential genotoxic impurities.[9][10] The technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS analysis of related compounds.
| Parameter | Typical Performance Data | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [9] |
| Correlation Coefficient (r²) | ≥ 0.998 | [9] |
| Limit of Detection (LOD) | 0.6 - 10.0 ng/mL | [9] |
| Limit of Quantification (LOQ) | 2.0 - 30 ng/mL | [9] |
| Accuracy (Recovery) | 94.32% - 107.43% | [9] |
| Precision (RSD) | < 6.5% | [9] |
Experimental Protocol: LC-MS/MS Method
Objective: To detect and quantify this compound at low concentrations using a highly sensitive and selective LC-MS/MS method.
Instrumentation:
-
LC system (as described for HPLC).
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[9]
-
Data acquisition and control software.
Materials and Reagents:
-
Same as HPLC, but using MS-grade solvents and additives (e.g., Ammonium Formate).[11]
Chromatographic and MS Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 177.06).
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan.
-
Procedure:
-
Standard and Sample Preparation: Prepare stock and working solutions as described in the HPLC protocol, but at much lower concentrations (e.g., in the ng/mL range). Dilute with the initial mobile phase composition.
-
MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and to identify the most abundant and stable product ions for MRM transitions. Optimize cone voltage and collision energy.
-
Analysis: Inject standards to generate a calibration curve. Inject prepared samples for quantification.
-
Data Processing: Integrate the peak areas from the specific MRM transitions and quantify the analyte concentration using the calibration curve.
Visualization: LC-MS/MS Analysis Logical Flow
Caption: Logical flow of a sample through an LC-MS/MS system.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of this compound in bulk form or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.[12] The method can be based on direct measurement or on a derivatization reaction to form a colored product.[13][14]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the spectrophotometric analysis of other benzimidazole derivatives via a colorimetric reaction.
| Parameter | Typical Performance Data | Reference |
| Wavelength (λmax) | 453 nm (after derivatization) | [13] |
| Linearity Range | 0.26 - 12.0 µg/mL | [13][15] |
| Molar Absorptivity (ε) | 3.8 x 10⁴ - 7.7 x 10⁴ L mol⁻¹ cm⁻¹ | [13] |
| Limit of Detection (LOD) | 0.18 µg/mL | [13][15] |
| Limit of Quantification (LOQ) | 0.55 µg/mL | [13] |
| Accuracy (Recovery) | 98.5% - 101.5% | [13] |
Experimental Protocol: Direct UV Spectrophotometry
Objective: To determine the concentration of this compound by measuring its intrinsic UV absorbance.
Instrumentation:
-
Double beam UV-Vis spectrophotometer.
-
Matched 1-cm quartz cuvettes.
Materials and Reagents:
-
This compound reference standard.
-
Methanol (spectroscopic grade) or other suitable UV-transparent solvent.
Procedure:
-
Determination of λmax: Prepare a ~10 µg/mL solution of this compound in methanol. Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol. From this stock, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) in methanol.
-
Measurement: Measure the absorbance of each standard solution at the predetermined λmax using methanol as the blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Sample Analysis: Prepare the sample solution in methanol to obtain a theoretical concentration within the linear range. Measure its absorbance at λmax and calculate the concentration using the regression equation from the calibration curve.
Visualization: Stability-Indicating Method Workflow
For drug development, establishing a stability-indicating method is critical. This involves subjecting the compound to stress conditions to generate potential degradation products and ensuring the analytical method can resolve the parent compound from these degradants.
Caption: Workflow for a forced degradation study.
References
- 1. (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 [chemicalbook.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hovione.com [hovione.com]
- 12. researchgate.net [researchgate.net]
- 13. journalirjpac.com [journalirjpac.com]
- 14. Spectrophotometric determination of certain benzimidazole proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Applications of Benzimidazole Compounds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural feature allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] This has resulted in the development of a wide array of therapeutic agents for diverse diseases. This document provides a detailed overview of the applications of benzimidazole compounds as anticancer, antimicrobial, anthelmintic, and antiviral agents, complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Anticancer Applications
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[4][5][6]
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Several benzimidazole compounds, including repurposed anthelmintics like mebendazole and albendazole, function as microtubule-destabilizing agents.[6] They bind to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[5][6][7]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that regulate DNA topology and are essential for DNA replication and transcription. Certain benzimidazole derivatives act as topoisomerase I or II inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and cell death.[4]
-
Kinase Inhibition: Many benzimidazole derivatives have been designed to target various protein kinases that are often dysregulated in cancer. These include cyclin-dependent kinases (CDKs), which control cell cycle progression, and tyrosine kinases involved in signaling pathways like PI3K/AKT and MAPK, which are critical for cancer cell survival and proliferation.[5]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP by benzimidazole compounds can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, resulting in synthetic lethality.[4]
-
Epigenetic Modulation: Some benzimidazole derivatives can act as epigenetic modulators, for instance, by inhibiting histone deacetylases (HDACs). HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[8]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzimidazole derivatives against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Mebendazole | Pancreatic (AsPC-1) | Tubulin Polymerization Inhibition | 0.08 | [9][10] |
| Mebendazole | Pancreatic (BxPC-3) | Tubulin Polymerization Inhibition | 0.40 | [9][10] |
| Mebendazole | Colorectal (HT-29) | Tubulin Polymerization Inhibition | 0.08 | [9][10] |
| Albendazole | Pancreatic (AsPC-1) | Tubulin Polymerization Inhibition | 0.19 | [9][10] |
| Albendazole | Pancreatic (BxPC-3) | Tubulin Polymerization Inhibition | 0.10 | [9][10] |
| Albendazole | Colorectal (SW480) | Tubulin Polymerization Inhibition | 0.17 | [9][10] |
| Flubendazole | Pancreatic (AsPC-1) | Tubulin Polymerization Inhibition | 0.23 | [9][10] |
| Flubendazole | Pancreatic (BxPC-3) | Tubulin Polymerization Inhibition | 0.01 | [9][10] |
| Fenbendazole | Paraganglioma (PTJ86i) | Tubulin Polymerization Inhibition | 0.15 | [9][10] |
| Parbendazole | Colorectal (HT-29) | Tubulin Polymerization Inhibition | 0.01 | [9][10] |
| Oxfendazole | Pancreatic (BxPC-3) | Tubulin Polymerization Inhibition | 1.07 | [9][10] |
| Compound 23a | Lung (A549) | Not Specified | 9.73 | [11] |
| Compound 23a | Breast (MCF-7) | Not Specified | 8.91 | [11] |
| Compound 23a | Liver (HEP-G2) | Not Specified | 10.93 | [11] |
| Compound 23a | Ovarian (OVCAR-3) | Not Specified | 10.76 | [11] |
| Compound 6 | Lung (A549) | Not Specified | 30.6 | [12] |
| Compound 6 | Breast (MCF-7) | Not Specified | 28.3 | [12] |
| Compound 6 | Cervical (HeLa) | Not Specified | 31.2 | [12] |
| Compound 7 | Cervical (HeLa) | Not Specified | 10.6 | [12] |
| Compound 12b | Cervical (HeLa) | Not Specified | 13.6 | [12] |
| Compound 8I | Leukemia (K562) | Topoisomerase I Inhibition | 2.68 | [4] |
| Compound 8I | Liver (HepG-2) | Topoisomerase I Inhibition | 8.11 | [4] |
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction
Caption: Benzimidazole-mediated inhibition of tubulin polymerization.
Antimicrobial Applications
Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[1] Their development as antimicrobial agents is driven by the urgent need to combat rising antimicrobial resistance.
Mechanisms of Action
-
Inhibition of DNA Gyrase: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, recombination, and repair. This inhibition disrupts DNA synthesis, leading to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Certain benzimidazole compounds may interfere with the biosynthesis of the bacterial cell wall, a critical structure for maintaining cell integrity.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and fungal cell death.[1]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected benzimidazole derivatives against various bacterial and fungal strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 62a | E. coli | 2 | [13] |
| Compound 63a | MRSA | 16 | [13] |
| Compound 63a | E. faecalis | 32 | [13] |
| Compound 63a | E. coli | 16 | [13] |
| Compound 63a | K. pneumoniae | 32 | [13] |
| Compound 63c | MRSA | 8 | [13] |
| Compound 63c | E. faecalis | 32 | [13] |
| Compound 22 | S. epidermidis | 32 | [14] |
| Compound 22 | S. haemolyticus | 32 | [14] |
| Compound 22 | B. cepacia | 64 | [14] |
| Compound 3f | S. aureus | 8 | [15] |
| Compound 3m | E. coli | 16 | [15] |
| Compound 3n | P. aeruginosa | 32 | [15] |
| Compound 3p | C. albicans | 8 | [15] |
| Derivative 1a | K. pneumoniae | 20 | [16] |
Anthelmintic Applications
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their broad-spectrum efficacy and high safety margin have made them indispensable for treating infections caused by parasitic worms (helminths).
Mechanism of Action
The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule-dependent processes in the parasite.[6] They selectively bind with high affinity to the β-tubulin of the parasite, inhibiting its polymerization into microtubules. This leads to a cascade of downstream effects, including:
-
Impaired cellular transport and glucose uptake.
-
Inhibition of cell division.
-
Disruption of waste excretion.
-
Paralysis and eventual death of the parasite.
The selectivity of benzimidazoles for parasite β-tubulin over mammalian tubulin is a key factor in their favorable safety profile.
Quantitative Data: In Vitro Anthelmintic Activity
The following table shows the IC50 values of common benzimidazole anthelmintics against hookworm eggs.
| Compound | Target Organism | IC50 (nM) | Reference |
| Thiabendazole | Hookworm eggs | 43 | [17] |
| Albendazole | Hookworm eggs | 119 | [17] |
Antiviral Applications
Benzimidazole derivatives have demonstrated promising activity against a range of viruses, including both RNA and DNA viruses.[18] Their mechanisms of action often involve targeting viral-specific enzymes or processes.
Mechanisms of Action
-
Inhibition of Viral Polymerase: Some benzimidazoles act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRP), a key enzyme in the replication of many RNA viruses like the hepatitis C virus (HCV). These compounds bind to allosteric sites on the polymerase, inhibiting its enzymatic activity.[19][20]
-
Inhibition of Viral Entry and Uncoating: Certain benzimidazole derivatives can interfere with the early stages of viral infection, such as attachment to host cells, entry, or the uncoating of the viral genome.
-
Targeting Viral Terminase Complex: Benzimidazole derivatives have been shown to inhibit the viral terminase complex, which is involved in the packaging of the viral genome, as seen with some herpesviruses.[21]
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the half-maximal effective concentration (EC50) or IC50 values of representative benzimidazole derivatives against various viruses.
| Compound | Virus | EC50/IC50 (µM) | Reference |
| Compound A | Hepatitis C Virus (HCV) Replicon | 0.35 (IC50) | [19] |
| Unnamed Derivative 1 | Coxsackievirus B5 (CVB-5) | 9-17 (EC50) | [18] |
| Unnamed Derivative 2 | Respiratory Syncytial Virus (RSV) | 5-15 (EC50) | [18] |
| Compound 4e | Ralstonia solanacearum (Rs) | >100 (EC50) | [22] |
Signaling Pathway: Inhibition of HCV RNA-Dependent RNA Polymerase
Caption: Allosteric inhibition of HCV RdRp by benzimidazoles.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram: Broth Microdilution
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzimidazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[25] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
In Vitro Tubulin Polymerization Inhibition Assay
This protocol details a turbidimetric assay to measure the effect of compounds on tubulin polymerization.
Workflow Diagram: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) containing GTP. Prepare solutions of the test benzimidazole compound, a positive control (e.g., nocodazole), and a negative control (vehicle). Keep all solutions on ice.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound or controls.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.[26][27][28]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. benchchem.com [benchchem.com]
- 27. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1H-Benzimidazole-2-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Benzimidazole-2-acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of raw materials and final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for the analysis of such compounds. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method. The described method is designed to be robust and reliable for routine analysis in a research or quality control environment.
Physicochemical Properties Relevant to HPLC
The chromatographic behavior of this compound is influenced by its chemical structure, which includes a benzimidazole ring and a carboxylic acid group. The nitrogen atoms in the benzimidazole ring can be protonated, and the carboxylic acid group can be deprotonated depending on the pH of the mobile phase. Therefore, controlling the pH of the mobile phase is critical to achieve good peak shape and retention time stability. The benzimidazole moiety provides strong UV absorbance, making UV detection a suitable choice for this analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (reagent grade, ~99%)
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes; hold at 80% B for 2 minutes; return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Dilute the sample solution with the initial mobile phase composition to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparative HPLC Conditions for Benzimidazole Derivatives
This table summarizes typical HPLC conditions found in the literature for related benzimidazole compounds, providing a basis for the recommended method.
| Compound | Column | Mobile Phase | Detection Wavelength | Reference |
| Albendazole | C8 | Acetonitrile/Water/Orthophosphoric acid (gradient) | 254 nm | [1][2] |
| Fenbendazole | C18 | Acetonitrile/Water with 0.5% Acetic acid (gradient) | 254 nm | [3] |
| Mebendazole | C8 | Acetonitrile/Water/Orthophosphoric acid (gradient) | 254 nm | [1][2] |
| Various Benzimidazoles | RP-18 | Acetate buffer (pH 4.5)/Acetonitrile (1:1) | Compound-specific | [4][5] |
Table 2: Method Validation Parameters (Illustrative)
The following table presents typical validation parameters that should be established for this HPLC method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Mandatory Visualizations
Caption: Logical relationship of the HPLC system components.
Caption: Experimental workflow for the HPLC analysis.
The proposed reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. The method is suitable for implementation in quality control and research laboratories for the routine analysis of this important pharmaceutical intermediate. Method validation should be performed according to the specific laboratory and regulatory requirements.
References
Application Note: 1H-NMR Analysis of 1H-Benzimidazole-2-acetic acid for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Benzimidazole-2-acetic acid is a heterocyclic compound of significant interest in pharmaceutical research due to the diverse biological activities associated with the benzimidazole scaffold.[1][2] Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The structural motif of this compound, featuring both a benzimidazole core and an acetic acid functional group, presents opportunities for interaction with various biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is an indispensable tool for the structural elucidation and purity assessment of such compounds, providing critical data for drug discovery and development pipelines. This application note provides a detailed protocol for the ¹H-NMR analysis of this compound and an overview of its potential biological significance.
Data Presentation: Predicted ¹H-NMR Spectral Data
While experimental ¹H-NMR data for this compound is not widely available in the public domain, a predicted spectrum can be extrapolated from data for structurally similar compounds reported in the literature. The following table summarizes the predicted ¹H-NMR chemical shifts, multiplicities, and coupling constants for this compound in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively solubilizes the compounds and allows for the clear observation of the N-H proton.
Table 1: Predicted ¹H-NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5, H-6 | ~ 7.20 - 7.30 | Multiplet | - | 2H |
| H-4, H-7 | ~ 7.55 - 7.65 | Multiplet | - | 2H |
| -CH₂- | ~ 3.90 | Singlet | - | 2H |
| -COOH | ~ 12.50 | Broad Singlet | - | 1H |
| N-H | ~ 12.60 | Broad Singlet | - | 1H |
Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The exact chemical shifts and coupling constants may vary based on sample concentration, purity, and specific instrument parameters.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H-NMR Analysis
This protocol outlines the standard procedure for preparing a sample of this compound for ¹H-NMR spectroscopy.
Materials:
-
This compound (5-25 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
Glass vials
-
Pasteur pipettes and bulbs
-
Glass wool
-
Vortex mixer (optional)
-
Lint-free wipes
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry glass vial. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied to aid dissolution.
-
Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette. This is a critical step to remove any particulate matter that could negatively impact the quality of the NMR spectrum.
-
Transfer to NMR Tube: Carefully filter the solution through the glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identifier.
-
Cleaning the NMR Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Protocol 2: ¹H-NMR Data Acquisition
This protocol provides general parameters for acquiring a ¹H-NMR spectrum of this compound. Instrument-specific parameters may need to be optimized.
Instrument:
-
400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 16 ppm
-
Number of Scans: 16 to 64 scans (adjust to achieve an adequate signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the ¹H-NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Potential Signaling Pathway Inhibition
Benzimidazole derivatives have been extensively studied for their anticancer properties, with a significant mechanism of action being the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The diagram below illustrates this proposed signaling pathway.
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
This application note provides a foundational protocol for the ¹H-NMR analysis of this compound, a compound of interest in drug discovery. The provided predicted spectral data serves as a useful reference for researchers working with this and related molecules. Furthermore, the illustrated potential mechanism of action highlights the importance of such compounds in the development of novel therapeutics, particularly in the field of oncology. Rigorous structural characterization by NMR is a cornerstone of such research endeavors.
References
Application Notes and Protocols for In Vitro Evaluation of 1H-Benzimidazole-2-acetic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazole-2-acetic acid is a heterocyclic compound featuring a benzimidazole core, which is a prominent scaffold in medicinal chemistry.[1] Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The structural characteristics of this compound, possessing both a benzimidazole nucleus and an acetic acid moiety, suggest its potential for interaction with various biological targets.[1] These application notes provide detailed protocols for relevant in vitro assays to characterize the biological activity of this compound and its analogs. While specific experimental data for this exact compound is limited in publicly available literature, the provided protocols are based on established methods for structurally similar benzimidazole derivatives and are highly applicable for its evaluation.
I. Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[4] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4] Given the structural similarities to known anti-inflammatory benzimidazoles, assessing the COX-2 inhibitory potential of this compound is a primary step.[1][4] A detailed protocol for a COX-2 inhibition assay on the structurally related compound 1H-Benzo[d]imidazole-7-acetic acid is available and can be adapted.[4]
Experimental Protocol: COX-2 Inhibition Assay (ELISA-based)
This protocol outlines a method to determine the potency of a test compound as a COX-2 inhibitor by quantifying the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Materials:
-
Recombinant human COX-2 (hCOX-2)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
PGE2 ELISA kit
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for compound dilution)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
-
Enzymatic Reaction:
-
In a 96-well plate, add 20 µL of the test compound dilutions or vehicle control (assay buffer with DMSO).
-
Add 160 µL of hCOX-2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
PGE2 Quantification (Competitive ELISA):
-
Follow the instructions provided with the commercial PGE2 ELISA kit.
-
Typically, samples from the enzymatic reaction are added to a microplate pre-coated with anti-PGE2 antibodies.
-
A fixed amount of PGE2 conjugated to a reporter enzyme (e.g., horseradish peroxidase) is then added. The sample-derived PGE2 and the enzyme-conjugated PGE2 compete for binding to the antibody.[4]
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The signal is inversely proportional to the amount of PGE2 in the sample.[4]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 produced in each sample from the standard curve.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Data Presentation
Quantitative data for COX-2 inhibition by various benzimidazole derivatives should be summarized for comparison.
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5l | COX-2 | In Vitro Enzyme Assay | 8.2 | - | [5] |
| Compound 62 | COX-2 | Enzyme Immunoassay (EIA) | 0.04 | 25.5 | [6] |
| Ibuprofen (Reference) | COX-1/COX-2 | - | - | - | [6] |
| Celecoxib (Reference) | COX-2 | - | - | - | [6] |
Note: The data presented is for other benzimidazole derivatives to provide a reference for expected activity ranges.
Workflow Diagram
Caption: Workflow for the in vitro COX-2 inhibition assay.
Signaling Pathway```dot
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [7] Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Logical Relationship Diagram
Caption: Logic of apoptosis detection by Annexin V/PI staining.
III. Enzyme Inhibition: Cholinesterase Inhibition Assay
Benzimidazole derivatives have shown potential as cholinesterase inhibitors, which is relevant for neurodegenerative diseases.
Experimental Protocol: Ellman's Method
This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis(2-nitrobenzoic) acid (DTNB, Ellman's reagent)
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the enzyme, DTNB, and the test compound at various concentrations in phosphate buffer.
-
Incubation: Incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to start the reaction.
-
Measurement: Measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation
| Compound ID | Target | IC50 (nM) | Reference |
| Ricobendazole | AChE | 123.02 | |
| Thiabendazole | BChE | 64.26 |
Note: The data presented is for other benzimidazole derivatives to provide a reference for expected activity ranges.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. Based on the activities of structurally related compounds, it is recommended to prioritize the evaluation of its anti-inflammatory and anticancer properties. The results from these assays will provide valuable insights into its mechanism of action and potential therapeutic applications.
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of benzimidazole analogs endowed with oxadiazole as selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: 1H-Benzimidazole-2-acetic acid as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Benzimidazole-2-acetic acid is a valuable heterocyclic building block in organic synthesis, prized for its utility in the development of novel compounds with a wide range of pharmacological activities.[1][2][3] The benzimidazole core is a privileged scaffold in medicinal chemistry, and the acetic acid moiety at the 2-position provides a reactive handle for various chemical transformations, including esterification and amidation. This allows for the straightforward introduction of diverse functional groups, leading to the creation of libraries of derivatives for biological screening.[1][2][3]
Derivatives of this compound have demonstrated significant potential as anti-inflammatory, antimicrobial, and analgesic agents.[4][5][6] These biological activities stem from the ability of the benzimidazole scaffold and its appended functionalities to interact with various biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amide and ester derivatives. It also includes an overview of the biological activities of these derivatives and visual representations of a general synthetic workflow and relevant biological pathways.
Synthetic Applications and Protocols
This compound serves as a versatile starting material for the synthesis of a variety of derivatives. The carboxylic acid group can be readily converted into esters and amides, providing access to a diverse chemical space for drug discovery and development.
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound as a building block for the synthesis of amide and ester derivatives.
Caption: General synthetic workflow using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-N-(p-tolyl)acetamide (Amide Derivative)
This protocol describes the synthesis of an amide derivative from the corresponding ethyl ester of this compound. The same principle of amide bond formation can be applied to the carboxylic acid using standard coupling agents.
Reaction Scheme:
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate + p-toluidine → 2-(1H-Benzo[d]imidazol-2-yl)-N-(p-tolyl)acetamide
Materials:
-
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
-
p-Toluidine (4-methylaniline)
-
Ethanol
Procedure:
-
A mixture of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate and p-toluidine is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield yellow crystals of 2-(1H-Benzo[d]imidazol-2-yl)-N-(p-tolyl)acetamide.[7]
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Yield | Melting Point |
| 2-(1H-Benzo[d]imidazol-2-yl)-N-(p-tolyl)acetamide | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | p-Toluidine | Ethanol | 73% | 92 °C |
Characterization Data: [7]
-
IR (ν, cm⁻¹): 3480-3349 (2NH), 1686 (C=O), 1644 (C=N), 1632 (C=C)
-
¹H-NMR (δ, ppm): 3.17 (s, 3H, CH₃), 4.89 (s, 2H, CH₂), 7.27-7.36 (m, 8H, 2C₆H₄), 8.29, 8.30 (2s, 2H, 2NH, D₂O exchangeable)
-
¹³C-NMR (DMSO, δ, ppm): 24.8 (CH₃), 54.6 (CH₂), 120.1, 120.2, 121.8, 122.7, 123.3, 123.9, 126.6, 127.2, 129.1, 129.5, (C₆H₅, C₆H₄), 164.6 (CO), 172.3 (C=N)
-
MS (m/z, %): 265 (M⁺, 24%)
Protocol 2: Fischer Esterification of this compound (Ester Derivative)
This protocol provides a general method for the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Reaction Scheme:
This compound + R-OH --(H⁺)--> 2-(1H-Benzo[d]imidazol-2-yl)acetate ester + H₂O
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[8][9]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base solution (e.g., sodium bicarbonate).
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or recrystallization.[8]
Note: The specific reaction time and temperature may need to be optimized depending on the alcohol used.
Biological Activities and Mechanisms of Action
Derivatives of this compound have shown promising biological activities, particularly as anti-inflammatory and antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and prostaglandin E2 synthase-1 (mPGES-1).[4][10][11] These enzymes are involved in the biosynthesis of prostaglandins, which are potent inflammatory mediators.
The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by benzimidazole derivatives.
Caption: Inhibition of the prostaglandin synthesis pathway.
Antimicrobial Activity
Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][6] The proposed mechanisms of action include the inhibition of nucleic acid synthesis and disruption of fungal cell membrane integrity.
The following diagram outlines the potential mechanisms of antimicrobial action of benzimidazole derivatives.
Caption: Antimicrobial mechanisms of benzimidazole derivatives.
Quantitative Data Summary
The following table summarizes the biological activity data for selected benzimidazole derivatives.
| Compound Reference | Biological Activity | Assay | Target/Organism | Result (IC₅₀/MIC) |
| AGU654 [10] | Anti-inflammatory | Cell-free PGE₂ production | mPGES-1 | IC₅₀ = 2.9 nM |
| Compound 6c [6] | Antibacterial | Minimum Inhibitory Concentration (MIC) | E. coli JW55031 | MIC = 2 µg/ml |
| Compound 11d [5] | Antibacterial | Minimum Inhibitory Concentration (MIC) | S. aureus | MIC = 2 µg/mL |
| Compound 5c [5] | Antibacterial | Minimum Inhibitory Concentration (MIC) | MRSA | MIC = 2 ± 0.21 μg/mL |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active compounds. The straightforward derivatization of its carboxylic acid moiety allows for the facile generation of compound libraries for screening in drug discovery programs. The demonstrated anti-inflammatory and antimicrobial activities of its derivatives highlight the potential of this scaffold in developing new therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry and pharmacology of this compound and its analogues.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. athabascau.ca [athabascau.ca]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1H-Benzimidazole-2-acetic acid solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1H-Benzimidazole-2-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is generally soluble in polar organic solvents. While specific quantitative data is limited, based on its structure and data for similar benzimidazole derivatives, it is expected to be soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its solubility in aqueous solutions is pH-dependent.
Q2: How does pH affect the solubility of this compound?
As a compound with a carboxylic acid group and a benzimidazole core, its solubility in aqueous solutions is significantly influenced by pH. Generally, benzimidazole derivatives are more soluble in acidic solutions. The carboxylic acid group will be protonated at low pH, but the benzimidazole ring can be protonated, increasing solubility. At higher pH, the carboxylic acid will be deprotonated to a carboxylate, which should increase aqueous solubility. However, the overall solubility will depend on the interplay of the ionization states of both the benzimidazole ring and the acetic acid moiety. For similar compounds, acidic conditions have been shown to improve solubility.
Q3: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C to ensure long-term stability. For aqueous solutions, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended. All solutions should be protected from light.
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The pH of the buffer is not optimal for dissolution. | Adjust the pH of the buffer. For many benzimidazole compounds, a slightly acidic pH can aid solubility. Try adjusting the pH to below the pKa of the carboxylic acid or into a range that protonates the benzimidazole ring. Conversely, for some carboxylic acids, increasing the pH to deprotonate the acid can also enhance solubility. A pH-solubility profile experiment is recommended. |
| The concentration is too high for the selected solvent. | Decrease the concentration of the compound. Refer to the quantitative data table for estimated solubility in various solvents. | |
| Precipitation occurs when adding aqueous buffer to a DMSO stock solution. | The compound is not sufficiently soluble in the final concentration of the aqueous buffer. | Increase the percentage of DMSO in the final solution (note that high concentrations of DMSO can be toxic to cells). Alternatively, try a different co-solvent system. Pre-warming the aqueous buffer before adding the DMSO stock can sometimes help, but be mindful of the compound's stability at elevated temperatures. |
| Solution is cloudy or contains particulates. | The compound may not be fully dissolved or may have degraded. | Try gentle heating (e.g., 37°C) and/or sonication to aid dissolution. Ensure the solid material is of high purity. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. |
| Inconsistent results in biological assays. | The compound may be precipitating out of the cell culture medium over time. | Visually inspect the culture wells for any signs of precipitation after adding the compound. Consider preparing a fresh dilution of the compound from the stock solution for each experiment. It may also be beneficial to dissolve the compound in a medium containing serum, as proteins can sometimes help to maintain solubility. |
Quantitative Solubility Data
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Poorly soluble at neutral pH; solubility is pH-dependent |
For practical purposes, a starting concentration for a stock solution in DMSO is typically in the range of 10-50 mM.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 176.17 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.76 mg of this compound.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Important: Add the DMSO stock solution to the cell culture medium and mix immediately to avoid precipitation. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent toxicity.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
-
Use the prepared working solutions immediately in your cell-based assays.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Technical Support Center: Synthesis of 1H-Benzimidazole-2-acetic acid
Welcome to the technical support center for the synthesis of 1H-Benzimidazole-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and detailed protocols to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing 2-substituted benzimidazoles, including this compound, is the Phillips-Ladenburg reaction .[1][2] This reaction involves the condensation of o-phenylenediamine (1,2-diaminobenzene) with a dicarboxylic acid or its derivative, such as malonic acid or diethyl malonate. The reaction is typically heated in the presence of a strong acid catalyst.[2][3] A two-step approach is often employed: first, the condensation of o-phenylenediamine with diethyl malonate to form ethyl 1H-benzimidazole-2-acetate, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Purity of Reactants: Impurities in the o-phenylenediamine can lead to significant side reactions and the formation of colored byproducts. It is crucial to use high-purity starting materials.
-
Incomplete Reaction: The condensation may not have reached completion. This can be addressed by increasing the reaction time or temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential.[4]
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, polyphosphoric acid) are critical. Insufficient acid may lead to a slow or incomplete reaction, while excessively harsh conditions can cause degradation.[3][5]
-
Presence of Moisture: If using ester derivatives like diethyl malonate, moisture can hydrolyze the ester, reducing its availability for the primary reaction.[6]
-
Inefficient Hydrolysis: In the two-step synthesis, the hydrolysis of the intermediate ester (ethyl 1H-benzimidazole-2-acetate) to the final acid product may be incomplete. Ensure proper conditions (e.g., sufficient base or acid and adequate heating) for this step.
Q3: I'm observing a dark, colored reaction mixture. How can I minimize these impurities?
The formation of colored impurities is a common issue, often arising from the oxidation of o-phenylenediamine. To mitigate this:
-
Use High-Purity Reactants: Start with freshly purified or high-grade o-phenylenediamine.
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.
-
Control Temperature: Avoid excessive heating, as high temperatures can accelerate the formation of degradation products and colored tars.[6]
-
Purification of Intermediate: If performing a two-step synthesis, purifying the intermediate ethyl 1H-benzimidazole-2-acetate before hydrolysis can lead to a cleaner final product.
Q4: What are the best methods for purifying the final product?
The primary methods for purifying this compound are:
-
Recrystallization: This is the most common and effective method. A suitable solvent system, often an ethanol/water mixture, is used to dissolve the crude product at an elevated temperature, and pure crystals form upon cooling.[7]
-
Acid-Base Extraction: Since the product is an acid, it can be dissolved in a dilute aqueous base (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
Column Chromatography: While less common for the final acid, it can be very effective for purifying the ethyl ester intermediate using a silica gel stationary phase and an eluent system like ethyl acetate/hexane.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Purity of o-phenylenediamine is low.2. Incomplete reaction (condensation or hydrolysis).3. Incorrect stoichiometry of reactants.4. Ineffective catalyst or incorrect amount.5. Reaction temperature is too low. | 1. Recrystallize or use a higher grade of o-phenylenediamine.2. Increase reaction time and monitor by TLC until the starting material is consumed.[4]3. Carefully check molar ratios of reactants.4. Screen different acid catalysts (e.g., 4M HCl, PPA) and optimize their concentration.[3][7]5. Gradually increase the reaction temperature, refluxing if necessary. |
| Multiple Spots on TLC / Impure Product | 1. Formation of side products.2. Unreacted starting materials remain.3. Decomposition of product due to excessive heat. | 1. Optimize reaction conditions (temperature, time) to favor the desired product.2. Ensure the reaction goes to completion by extending the reaction time.3. Avoid prolonged heating at very high temperatures.[6] |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of o-phenylenediamine.2. Decomposition of reactants or product at high temperatures. | 1. Use high-purity o-phenylenediamine. Consider running the reaction under an inert (N₂) atmosphere.2. Lower the reaction temperature and monitor for product formation over a longer period. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities.2. Residual solvent.3. Incorrect pH during work-up. | 1. Attempt purification via column chromatography (for the ester intermediate) or an acid-base wash.2. Ensure the product is thoroughly dried under a vacuum.3. During precipitation, adjust the pH slowly and check with pH paper to ensure complete protonation of the carboxylate. |
Data Presentation
Table 1: Influence of Reaction Conditions on Benzimidazole Synthesis Yield
The following table summarizes general findings from the literature on how different parameters can affect the yield in Phillips-Ladenburg type reactions. Specific yields for this compound will vary, but these trends provide a strong starting point for optimization.
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Rationale & Citation |
| Method | Conventional Heating | Variable | Microwave Irradiation | Often Higher | Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid, uniform heating.[7][8] |
| Catalyst | Mineral Acid (e.g., 4M HCl) | Good | Polyphosphoric Acid (PPA) | Often Higher | PPA acts as both a catalyst and a dehydrating agent, which can drive the cyclization reaction forward more efficiently.[3] |
| Solvent | Ethanol | Good | Solvent-Free | Can be Higher | Solvent-free conditions can increase reactant concentration and, in some cases, lead to higher yields and easier work-up.[3] |
| Temperature | 80-90 °C | Moderate | 120-140 °C (Reflux) | Higher | Higher temperatures typically increase the reaction rate, but must be balanced against the risk of decomposition.[3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Diethyl Malonate
This protocol outlines the synthesis via an ester intermediate, which often results in a cleaner final product.
Step A: Synthesis of Ethyl 1H-benzimidazole-2-acetate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in diethyl malonate (32.0 g, 0.2 mol).
-
Reaction: Heat the mixture in an oil bath at 180-190 °C. Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-3 hours until ethanol evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. The mixture will solidify. Add ethanol (50 mL) and heat to boiling, then allow it to cool. The product will crystallize.
-
Purification: Filter the crude solid, wash with cold ethanol, and then with diethyl ether. The resulting solid can be recrystallized from a larger volume of ethanol to yield pure ethyl 1H-benzimidazole-2-acetate.
Step B: Hydrolysis to this compound
-
Reaction Setup: To the purified ethyl 1H-benzimidazole-2-acetate (from Step A), add a 10% aqueous sodium hydroxide solution (100 mL).
-
Hydrolysis: Heat the mixture to reflux for 1-2 hours until the ester is fully dissolved and the hydrolysis is complete (can be monitored by TLC).
-
Precipitation: Cool the solution in an ice bath and carefully acidify with dilute acetic acid or hydrochloric acid until the pH is approximately 5-6. A white precipitate of this compound will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove any salts, and dry under a vacuum to yield the final product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and test its solubility in various solvents (e.g., water, ethanol, ethanol/water mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Visualizations
References
- 1. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
Stability of 1H-Benzimidazole-2-acetic acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-Benzimidazole-2-acetic acid in various solvents. This resource is intended for researchers, scientists, and drug development professionals to assist in experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Long-term storage at 2-8°C is often recommended. It is advisable to protect the compound from light and moisture to prevent degradation.
Q2: In which common laboratory solvents is this compound soluble?
Q3: How can I assess the stability of this compound in my experimental solvent?
A forced degradation study is the standard approach to determine the intrinsic stability of a compound and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[2][3][4] This involves subjecting a solution of the compound to various stress conditions more severe than typical experimental or storage conditions.
Q4: What are the typical stress conditions used in a forced degradation study?
Forced degradation studies typically include the following conditions to cover various degradation pathways:[4][5]
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Stress: Heating the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the solid compound and a solution of the compound to UV and visible light.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
Possible Cause & Solution:
-
Degradation: The compound may be degrading in your chosen solvent or under your experimental conditions.
-
Troubleshooting Step: Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. The appearance of new peaks that grow over time while the parent peak decreases is indicative of degradation.
-
Recommendation: If the solvent is causing degradation, consider alternative solvents. For instance, if working in an aqueous solution, ensure the pH is within a stable range for the compound. If the degradation is due to temperature, conduct experiments at a lower temperature.
-
-
Impurity in the Starting Material: The initial batch of this compound may contain impurities.
-
Troubleshooting Step: Review the certificate of analysis (CoA) for the compound. Perform initial characterization (e.g., HPLC, NMR) of the starting material to confirm its purity.
-
-
Contamination: The solvent or glassware may be contaminated.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned and dried before use. Run a blank injection of the solvent to check for contaminants.
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from stability studies.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 3) | 25 | Data to be determined | Shake-Flask |
| Water (pH 7) | 25 | Data to be determined | Shake-Flask |
| Water (pH 9) | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Shake-Flask |
| DMSO | 25 | Data to be determined | Shake-Flask |
| DMF | 25 | Data to be determined | Shake-Flask |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | RT | Data to be determined | Data to be determined |
| 0.1 N HCl | 8 | 60 | Data to be determined | Data to be determined |
| 0.1 N NaOH | 24 | RT | Data to be determined | Data to be determined |
| 0.1 N NaOH | 8 | 60 | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 | RT | Data to be determined | Data to be determined |
| Heat (Solid) | 48 | 80 | Data to be determined | Data to be determined |
| Heat (Solution) | 48 | 80 | Data to be determined | Data to be determined |
| Photostability (UV/Vis) | 24 | RT | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
A general reverse-phase HPLC method can be developed for analyzing the stability of this compound. The following is a starting point for method development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (a wavelength around 270-280 nm is a reasonable starting point for benzimidazoles).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to be considered stability-indicating.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: Purification of 1H-Benzimidazole-2-acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful purification of 1H-Benzimidazole-2-acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound.
Q1: My crude product is a dark, oily, or tarry residue. How can I handle it before purification?
A1: An oily or dark-colored crude product often indicates the presence of residual high-boiling solvents (like DMF), polymeric byproducts, or other colored impurities.
-
Trituration: Attempt to solidify the material by stirring or sonicating it with a solvent in which the desired product is insoluble, but the impurities are soluble. Non-polar solvents like hexane, diethyl ether, or a mixture of ethyl acetate/hexane are good starting points.[1] This can induce crystallization or precipitation of your product.
-
Complete Solvent Removal: Ensure all reaction solvents are thoroughly removed using a high-vacuum line, possibly with gentle heating.[1]
-
Activated Charcoal Treatment: If the issue is primarily color, you can try dissolving the crude product in a suitable solvent (like hot ethanol), adding a small amount of activated charcoal, heating for a short period (10-15 minutes), and then filtering the hot solution through celite to remove the charcoal.[2] Be aware that this can sometimes lead to product loss through adsorption.
Q2: Which purification technique should I try first?
A2: The choice depends on the scale and initial purity of your crude product.
-
Recrystallization: This is often the most efficient and cost-effective first-pass method if the crude product is relatively clean (>80% purity) and solid.[1]
-
Acid-Base Extraction: This is highly effective for this specific molecule due to its carboxylic acid and basic benzimidazole functionalities. It is excellent for removing neutral impurities.
-
Column Chromatography: This is the most powerful technique for separating compounds with different polarities and is recommended when recrystallization or extraction fails to remove persistent impurities, such as starting materials or side-products.[1][3]
Q3: I'm having trouble with recrystallization. My product either "oils out" or no crystals form at all. What should I do?
A3: This is a common issue in crystallization.
-
"Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution: Add more solvent to the hot mixture to ensure it is fully dissolved, then allow it to cool much more slowly. A slower cooling rate is critical.[1] You can also try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
-
No Crystal Formation:
-
Too Much Solvent: You may have used too much solvent. Gently evaporate some of the solvent to re-saturate the solution and then attempt to cool it again.[1]
-
Lack of Nucleation: Try adding a "seed crystal" from a previous successful batch. If none is available, try the scratching technique mentioned above or place the solution in a refrigerator or ice bath for an extended period.[1]
-
Q4: My NMR spectrum shows that the starting materials are still present after purification. How can I remove them?
A4: If starting materials (e.g., o-phenylenediamine derivatives) persist, it's because they have similar properties to your product.
-
Column Chromatography: This is the most effective method.[1] You will need to find a solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and the starting material. An Rf value of ~0.3 for the desired compound is a good target.[1]
-
Acid-Base Extraction: This can be very effective. Since this compound is amphoteric (has both acidic and basic sites), you can selectively extract it. For example, dissolving the mixture in ethyl acetate and extracting with a weak base like sodium bicarbonate will move the acidic product into the aqueous layer, leaving less acidic or neutral starting materials behind.[4][5]
Q5: My compound is streaking on the TLC plate and the chromatography column. What does this mean and how can I fix it?
A5: Streaking is often caused by high polarity, acidic/basic properties of the compound, or overloading the plate/column.[1]
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in a dichloromethane/methanol mixture) in your eluent.[1]
-
Add a Modifier: Since your compound is acidic, adding a small amount (~1%) of acetic acid or formic acid to the mobile phase can significantly reduce streaking by ensuring the compound remains in a single protonation state.[1]
-
Reduce Load: Do not overload the column. A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1]
Data Presentation: Purification Parameters
The following tables provide a starting point for developing a purification strategy. Optimal conditions should be determined empirically.
Table 1: Solvent Screening for Recrystallization
| Solvent Class | Specific Solvents | Rationale & Expected Solubility |
| Protic Solvents | Water, Ethanol, Methanol, Acetic Acid | The carboxylic acid and imidazole groups can form hydrogen bonds. Expect higher solubility, especially when heated. An ethanol/water mixture is often a good system to try.[6][7] |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Moderate solubility is expected. Often used in combination with a non-polar solvent like hexane for recrystallization or as an eluent in chromatography.[7] |
| Aprotic Non-polar | Hexane, Toluene, Diethyl Ether | The compound is expected to have very low solubility. These are typically used as anti-solvents to induce precipitation or for trituration.[6] |
Table 2: Example Purification Methodologies & Expected Outcomes
| Purification Method | Key Parameters | Typical Yield | Expected Purity | Notes |
| Recrystallization | Solvent: Ethanol/Water | 60-85% | >95% | Excellent for removing non-polar and some polar impurities if a good solvent system is found. |
| Acid-Base Extraction | Base: Sat. NaHCO₃ (aq)Acid: 1M HCl (aq) | 70-90% | >98% | Highly effective for removing neutral impurities. Ensure complete neutralization to recover the product. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1)[8] | 40-70% | >99% | Best for difficult separations. The mobile phase must be optimized via TLC. Adding formic acid improves peak shape. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly turbid (cloudy), indicating it is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (containing neutral impurities) in an organic solvent like ethyl acetate in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.[4] Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The deprotonated product will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product is extracted.
-
Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous layer with a small amount of fresh ethyl acetate to remove any remaining neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.[5]
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a mobile phase that gives your product an Rf value of approximately 0.3 and separates it from all impurities. A system of Toluene:Ethyl Acetate:Formic Acid (5:4:1) has been reported to be effective.[8]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to run the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 [chemicalbook.com]
Technical Support Center: Benzimidazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (like esters and acid chlorides), known as the Phillips-Ladenburg reaction, or with an aldehyde in a variation of the Weidenhagen reaction.[1][2] Modern approaches often employ various catalysts to enhance yields and reaction conditions.[3][4]
Q2: How do I choose between the Phillips-Ladenburg and Weidenhagen methods?
A2: The choice depends on the availability of starting materials and the desired substituent at the 2-position of the benzimidazole. The Phillips-Ladenburg reaction is suitable for introducing alkyl or aryl groups from carboxylic acids.[2] The Weidenhagen reaction is ideal for synthesizing 2-aryl or 2-alkyl benzimidazoles from corresponding aldehydes.[2]
Q3: What are the key parameters to optimize for a successful benzimidazole synthesis?
A3: Key parameters to optimize include the choice of catalyst and solvent, reaction temperature, and reaction time.[3] The purity of the starting materials, particularly the o-phenylenediamine, is also crucial as it is susceptible to oxidation.[5]
Q4: My final product is a dark-colored solid or oil. What is the cause and how can I fix it?
A4: A dark color in the product is often due to the oxidation of the o-phenylenediamine starting material.[5] To mitigate this, you can perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] To remove the colored impurities from the crude product, you can treat a solution of the product with activated carbon before filtration and recrystallization.[5] Using o-phenylenediamine dihydrochloride can also sometimes help in reducing colored impurities.[3]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new product spot.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.
Issue 1: Low Yield
Question: I am getting a very low yield of my desired benzimidazole. What are the common causes and how can I improve it?
Answer: Low yields in benzimidazole synthesis can be attributed to several factors. Here are key areas to investigate:
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. Some reactions that show poor yields at room temperature can be significantly improved by heating.[1] Microwave-assisted synthesis has also been shown to dramatically decrease reaction times and boost yields.[1]
-
Catalyst Choice and Loading: The type and amount of catalyst are crucial. Many reactions exhibit a significant drop in yield without a catalyst or with a suboptimal catalyst loading.[1] It is essential to optimize the catalyst amount, as an excess can sometimes lead to a decrease in selectivity and yield.[1]
-
Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1] Consider purifying your starting materials before the reaction.[5]
-
Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[1]
Issue 2: Formation of Significant Side Products
Question: I am observing the formation of significant side products. How can I increase the selectivity for my desired benzimidazole?
Answer: The formation of side products is a common challenge, especially when using aldehydes. Here’s how you can improve selectivity:
-
Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. In some cases, a slight excess of one reactant may be beneficial.[1] To favor the formation of 2-substituted benzimidazoles, using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde is often recommended.[5]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1][6]
-
Solvent Choice: The solvent can influence selectivity. For example, non-polar solvents like toluene may favor the formation of 2-substituted products, whereas water-ethanol mixtures can sometimes lead to 1,2-disubstituted benzimidazoles.[5]
-
Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For example, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[3][7]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my benzimidazole derivative. What are the common issues and solutions?
Answer: Purification can be challenging due to the nature of the product and impurities. Here are some common issues and how to address them:
-
Similar Polarity of Product and Impurities: If the desired product and side products or starting materials have similar polarities, separation by column chromatography can be difficult.[5] You may need to screen various solvent systems to find one that provides good separation.[5]
-
Presence of Colored Impurities: As mentioned earlier, oxidation of starting materials can lead to highly colored impurities.[5] Treatment with activated carbon is an effective way to remove these.[5]
-
Acid-Base Extraction: Since benzimidazoles contain a basic nitrogen atom, acid-base extraction can be a powerful purification technique to separate them from non-basic impurities.[5] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[5]
-
Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives. The choice of solvent is crucial for successful recrystallization.[8]
-
Sublimation: For thermally stable benzimidazoles, sublimation under vacuum can be an excellent method to obtain high-purity material.[9]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different benzimidazole synthesis methodologies.
Table 1: Classical Synthesis Methods
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phillips-Ladenburg | o-phenylenediamine, Acetic acid | 4N HCl | - | Reflux | 2-4 h | ~70-80 | [9] |
| Weidenhagen | o-phenylenediamine, Benzaldehyde | None | Ethanol | Room Temp | 48 h | 70 | [6] |
Table 2: Modern Catalytic and Microwave-Assisted Methods
| Method | Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalytic | o-phenylenediamine, Benzaldehyde | Au/TiO₂ (1 wt%) | Methanol | 25 | 18 h | >99 | [6] |
| Catalytic | o-phenylenediamine, Benzaldehyde | 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 h | 95 | [3] |
| Catalytic | N-substituted-o-phenylenediamine, Aldehyde | Er(OTf)₃ (1) | Solvent-free | 60 | 5-10 min | 86-99 | [1][10] |
| Microwave-Assisted | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1) | Solvent-free | 60 | 5-10 min | 93 | [10] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole (Classical Method)
This method involves the condensation of o-phenylenediamine with acetic acid.
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
4N Hydrochloric acid
-
10% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and glacial acetic acid (e.g., 7.2 g, 0.12 mol).
-
Add 4N HCl (e.g., 20 mL) to the mixture.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until the product precipitates.
-
Collect the crude product by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., 10% aqueous ethanol) to obtain pure 2-methylbenzimidazole.
Protocol 2: Weidenhagen-Type Synthesis of 2-Phenylbenzimidazole (Ammonium Chloride Catalyzed)
This protocol describes the condensation of o-phenylenediamine with benzaldehyde using ammonium chloride as a catalyst.[1]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Crushed ice
-
Water
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).[1]
-
Add the corresponding aldehyde (1 mmol) to the mixture.[1]
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using TLC (typically 4 hours).[1]
-
After the reaction is complete, pour the mixture into crushed ice and let it stand for a few minutes.[1]
-
Filter the separated solid product.[1]
-
Wash the solid with water and then dry it.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1]
Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles (Modern Method)
This method utilizes microwave irradiation for a rapid and efficient synthesis.[1][10]
Materials:
-
N-substituted-o-phenylenediamine
-
Aldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[1]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[1][10]
-
After completion, add water to the reaction mixture.[1]
-
Extract the product with ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Visualizations
General Experimental Workflow for Benzimidazole Synthesis
Caption: General experimental workflow for benzimidazole synthesis.[3]
Troubleshooting Decision Tree for Benzimidazole Synthesis
Caption: Troubleshooting common issues in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzimidazole Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of benzimidazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzimidazole derivatives, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst: The catalyst may be old, inactive, or used in a suboptimal amount.[1][2][3] 2. Suboptimal solvent: The chosen solvent may not be ideal for the specific reaction.[1][2][3] 3. Inappropriate reaction temperature or time: The reaction may require heating or a longer duration for completion.[1][2] 4. Poor quality of starting materials: Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions.[1][2][3] | 1. Optimize catalyst: Increase catalyst loading or screen different catalysts (see data tables below). Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1][2] 2. Solvent screening: Perform small-scale reactions in different solvents like ethanol, methanol, chloroform, or under solvent-free conditions to find the optimal choice.[1][2] 3. Adjust reaction conditions: Optimize the temperature and monitor the reaction over time using TLC to determine the ideal duration. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1][4] 4. Purify starting materials: Ensure the purity of reactants through recrystallization or distillation.[1][3] |
| Formation of Significant Side Products | 1. Incorrect stoichiometry: The molar ratio of reactants may not be optimal. 2. Suboptimal reaction temperature: The temperature may favor side reactions.[1] 3. Formation of 1,2-disubstituted benzimidazoles: This is a common side product when using aldehydes.[3] 4. Oxidation of starting materials: o-Phenylenediamine is susceptible to oxidation, leading to colored byproducts.[3] | 1. Control stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid.[1] 2. Optimize temperature: Adjust the reaction temperature to favor the desired product.[1] 3. Catalyst and solvent choice: The choice of catalyst and solvent can influence selectivity. For example, Er(OTf)₃ can selectively yield 1,2-disubstituted products under certain conditions.[2][5] 4. Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1][3] |
| Difficulty in Product Purification | 1. Formation of colored impurities: Oxidation of starting materials or side reactions can produce colored byproducts.[1][2][3] 2. Similar polarity of product and byproducts: This makes separation by column chromatography challenging.[2][3] 3. Product is difficult to separate from the catalyst: Homogeneous catalysts can be difficult to remove.[2] | 1. Activated carbon treatment: Use activated carbon during recrystallization to adsorb colored impurities.[3][6] 2. Recrystallization and Chromatography: Recrystallize the crude product from a suitable solvent. If impurities persist, silica gel column chromatography is a reliable method.[1] 3. Use a heterogeneous catalyst: Employing a heterogeneous catalyst (e.g., MgO@DFNS) simplifies removal by filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives), known as the Phillips-Ladenburg reaction, or an aldehyde, a variation of the Weidenhagen reaction.[1][2][4]
Q2: How can I improve the yield of my benzimidazole synthesis?
A2: To improve yields, focus on optimizing the reaction conditions. Key factors include the choice and amount of catalyst, the reaction solvent, temperature, and time.[1] Screening different catalysts and solvents is often the first step.[2] Additionally, ensuring the purity of your starting materials is crucial as impurities can lead to side reactions and lower yields.[1][3] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][4]
Q3: I am observing significant side product formation. How can I increase selectivity?
A3: Increasing selectivity often involves fine-tuning the reaction conditions. Controlling the stoichiometry of your reactants is a critical first step.[1] Adjusting the reaction temperature can also favor the desired reaction pathway over side reactions.[1] The choice of catalyst and solvent can also play a significant role in directing the reaction towards the desired benzimidazole derivative.[2][3]
Q4: My final product is colored. How can I remove these impurities?
A4: Colored impurities are a common issue, often arising from the oxidation of the o-phenylenediamine starting material.[1][3] Standard purification techniques such as recrystallization are a good starting point.[1] For persistent color, treating a solution of the crude product with activated carbon before recrystallization can be effective.[3][6]
Q5: What is a "green" approach to benzimidazole synthesis?
A5: Green chemistry approaches aim to minimize environmental impact. In benzimidazole synthesis, this can involve using environmentally benign catalysts, such as heterogeneous catalysts that can be easily recovered and reused, and employing safer solvents like water or ethanol, or conducting the reaction under solvent-free conditions.[2][7]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde under various catalytic conditions.
Table 1: Effect of Different Ammonium Salt Catalysts
| Catalyst (4 mol) | Solvent | Time (hours) | Yield (%) |
| NH₄Br | CHCl₃ | 4 | 86 |
| NH₄Cl | CHCl₃ | 4 | 92 |
| NH₄F | CHCl₃ | 5 | 72 |
| (NH₄)₂SO₄ | CHCl₃ | 12 | 78 |
| (NH₄)₂CO₃ | CHCl₃ | 10 | 82 |
| Data sourced from a study on ammonium halide catalyzed synthesis.[8] |
Table 2: Comparison of Catalysts, Solvents, and Temperatures
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Er(OTf)₃ (10) | H₂O | 120 (MW) | 15 | 72 |
| 2 | None | H₂O | 120 (MW) | 15 | 0 |
| 3 | Er(OTf)₃ (10) | H₂O | 120 | 120 | 52 (1a) / 40 (1b) |
| 4 | Er(OTf)₃ (10) | EtOH | 120 | 15 | 91 (1b) |
| 5 | None | EtOH | 120 | 120 | 41 (1a) / 54 (1b) |
| 6 | Er(OTf)₃ (10) | None | 80 | 2 | 91 (1b) |
| Yields for 1a (2-phenyl-1H-benzimidazole) and 1b (1,2-diphenyl-1H-benzimidazole). MW denotes microwave irradiation. Data adapted from a study on the role of Er(OTf)₃ catalyst.[5] |
Experimental Protocols
1. General Procedure for Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).[2][8]
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[2][8]
-
Continue stirring the reaction mixture at room temperature for four hours.[2][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][8]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by recrystallization.
-
2. Microwave-Assisted Synthesis using Er(OTf)₃
-
Materials: N-substituted-o-phenylenediamine, Aldehyde, Erbium(III) triflate (Er(OTf)₃).[1]
-
Procedure:
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[1]
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[1]
-
After completion, add water to the reaction mixture.[1]
-
Extract the product with ethyl acetate.[1]
-
Dry the organic layer and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
3. Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.[2]
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[2]
-
Stir the mixture at room temperature for 4 hours.[2]
-
Monitor the reaction using TLC.[2]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[2]
-
Evaporate the solvent from the filtrate to obtain the crude product.[2]
-
Purify the product by recrystallization.
-
Visualizations
Caption: General workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for experiments involving 1H-Benzimidazole-2-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzimidazole-2-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound featuring a benzimidazole core with an acetic acid group at the 2-position.[1] It is typically a white to off-white solid.[1] This compound is often used as an intermediate in the synthesis of pharmacologically active benzimidazole derivatives.[2] Benzimidazole scaffolds are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Specifically, this compound and its derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, suggesting applications in anti-inflammatory drug discovery.[5]
Q2: What are the basic physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13570-08-6 | [6] |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 240-242 °C | [2] |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
Troubleshooting Guide
Solubility and Solution Preparation
Q3: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A3: Low aqueous solubility is a common issue with benzimidazole derivatives due to their predominantly hydrophobic structure. Here are several strategies to improve solubility:
-
Use of a Co-solvent: For initial stock solutions, dimethyl sulfoxide (DMSO) is highly recommended.[8] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
pH Adjustment: The solubility of benzimidazole derivatives is often pH-dependent.[9] Since this compound has both an acidic carboxylic acid group and basic nitrogen atoms in the imidazole ring, its solubility will vary with pH. For basic compounds, lowering the pH can increase solubility. Conversely, for acidic compounds, increasing the pH can improve solubility. It is recommended to test a range of pH values to find the optimal condition for your experiment, ensuring the chosen pH is compatible with your assay system.
-
Gentle Heating and Vortexing: Gently warming the solution (e.g., to 37°C) and vortexing can help dissolve the compound.[8] However, be cautious about the thermal stability of the compound.
Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a common phenomenon when diluting a DMSO stock into an aqueous medium. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <1%, and ideally <0.5%) to minimize solvent effects on your biological system. However, a slightly higher DMSO concentration (e.g., up to 5%) might be necessary to maintain solubility.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
-
Pluronic F-68: Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your assay buffer to help maintain the solubility of hydrophobic compounds.
Stability and Storage
Q5: How should I store this compound and its solutions?
A5: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. Benzimidazole derivatives are generally stable in solid form.[10]
-
Stock Solutions: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is a good practice.
-
Aqueous Solutions: Benzimidazole derivatives in solution can be sensitive to light.[10] Therefore, protect aqueous solutions from light by using amber vials or covering them with foil. The stability in aqueous buffers can be pH and temperature-dependent. It is advisable to prepare fresh aqueous dilutions for each experiment.
Experimental Issues
Q6: I am observing inconsistent results in my biological assays. Could the compound be interfering with the assay?
A6: Yes, compound interference is a possibility in many assay formats. Here are a few things to consider:
-
Assay-Specific Interference: Some compounds can interfere with assay readouts, for example, by having intrinsic fluorescence or by quenching the fluorescence of a reporter molecule.[12] Run appropriate controls, such as the compound alone in the assay buffer without the biological components, to check for such interference.
-
Reactivity: Benzimidazole derivatives can be reactive. Ensure that the compound is not reacting with any components of your assay buffer or detection reagents.
-
Purity of the Compound: Impurities in your compound stock can lead to off-target effects and inconsistent results. If you suspect purity issues, consider re-purifying the compound, for instance, by using column chromatography on silica gel.[13]
Experimental Protocols
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is adapted from a method for a similar benzimidazole derivative and serves as a starting point for assessing the COX-2 inhibitory activity of this compound.[1]
Principle: The assay measures the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-2. The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Materials:
-
Recombinant human COX-2 (hCOX-2)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzymatic Reaction:
-
In a microplate, add the hCOX-2 enzyme to the assay buffer.
-
Add the different concentrations of this compound or the vehicle control.
-
Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin, or by acidification).
-
-
PGE2 Quantification (ELISA):
-
Follow the instructions provided with the commercial PGE2 ELISA kit.
-
Briefly, the samples from the enzymatic reaction are added to a microplate pre-coated with a capture antibody.
-
A fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase) is added. The sample-derived PGE2 and the enzyme-conjugated PGE2 compete for binding to the antibody.[1]
-
After incubation and washing steps, a substrate for the enzyme is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the amount of PGE2 in the sample.[1]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 produced in each reaction.
-
Plot the percentage of COX-2 inhibition against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.
-
Signaling Pathways and Workflows
Inhibition of Inflammatory Signaling Pathways
Benzimidazole derivatives have been shown to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways. They have also been identified as potential antagonists of NOD2 signaling. The following diagrams illustrate the putative mechanisms of action.
References
- 1. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural features and functional activities of benzimidazoles as NOD2 antagonists [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thaiscience.info [thaiscience.info]
- 13. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1H-Benzimidazole-2-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 1H-Benzimidazole-2-acetic acid. The information is designed to assist in experimental design, interpretation of results, and method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the benzimidazole ring and the acetic acid side chain, the primary degradation pathways for this compound are expected to be photodegradation, oxidative degradation, and decarboxylation under certain conditions. Hydrolysis of the acetic acid moiety itself is not a primary degradation route, but the overall stability can be pH-dependent.
Q2: What are the likely degradation products of this compound?
A2: Potential degradation products can arise from the cleavage of the imidazole ring, modifications to the benzene ring, and reactions of the acetic acid side chain. For a summary of potential degradation products under different stress conditions, please refer to Table 1.
Q3: My experimental results show a loss of the parent compound, but no clear degradation peaks in the chromatogram. What could be the issue?
A3: This could be due to several factors. The degradation products may not be UV-active at the wavelength you are monitoring. Consider using a diode array detector (DAD) or a mass spectrometer (MS) to screen for all potential products. Alternatively, the degradation products may be highly polar and not retained on your reversed-phase column, or they could be volatile. You might also be observing the formation of insoluble polymeric materials that are not being injected into your analytical system.
Q4: I am observing the formation of multiple unexpected peaks during my stability study. How can I identify them?
A4: The identification of unknown degradation products typically requires hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation analysis. For definitive structural elucidation, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q5: How can I prevent the degradation of this compound during storage?
A5: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at a controlled room temperature. For solutions, it is advisable to use freshly prepared solutions and to protect them from light, especially if they are to be stored for an extended period. The pH of the solution can also impact stability.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution Under Ambient Light
-
Problem: A solution of this compound shows significant degradation when left on the lab bench for a few hours.
-
Potential Cause: The benzimidazole ring system is known to be susceptible to photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Wavelength of Light: Determine if the degradation is caused by specific wavelengths (e.g., UV vs. visible light) by using appropriate light filters during your experiment.
-
Analyze for Photoproducts: Use LC-MS to identify potential photodegradation products, which may include ring-opened species or hydroxylated derivatives.
-
Issue 2: Inconsistent Results in Forced Degradation Studies
-
Problem: Reproducibility of degradation profiles is poor in forced degradation studies (acidic, basic, oxidative).
-
Potential Cause: The extent of degradation is highly sensitive to the concentration of the stressor, temperature, and reaction time.
-
Troubleshooting Steps:
-
Precise Control of Conditions: Ensure accurate and consistent preparation of stressor solutions (e.g., acid, base, oxidizing agent).
-
Temperature Control: Use a calibrated water bath or oven to maintain a constant temperature throughout the experiment.
-
Time Points: Sample the reaction at multiple, well-defined time points to understand the kinetics of the degradation.
-
Quenching the Reaction: At each time point, effectively quench the degradation reaction before analysis. For example, neutralize acidic or basic samples, and for oxidative stress, an agent like sodium bisulfite can be used to quench excess peroxide.
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Photolytic | Benzimidazole ring cleavage, oxidation | Ring-opened diamino compounds, hydroxylated benzimidazoles |
| Oxidative (e.g., H₂O₂) | Oxidation of the benzimidazole ring, hydroxylation | N-oxides, hydroxylated derivatives, ring-opened products |
| Thermal | Decarboxylation (at high temperatures) | 2-Methyl-1H-benzimidazole |
| Acidic/Basic Hydrolysis | Generally stable, but pH can influence photodegradation rates. | Limited degradation expected under mild conditions. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 1:1).
-
Exposure: Transfer the solution to a quartz cuvette or a clear glass vial. Expose the sample to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Control Sample: Prepare a control sample in an amber vial and keep it in the dark at the same temperature.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method, preferably with a PDA and MS detector to identify and quantify the parent compound and any degradation products.
Protocol 2: Forced Oxidative Degradation Study
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Stress Application: Add 3% hydrogen peroxide to the solution. The reaction is typically carried out at room temperature.
-
Control Sample: Prepare a control sample without hydrogen peroxide.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching: Quench the reaction by adding a suitable agent, such as a freshly prepared solution of sodium bisulfite, to consume the excess hydrogen peroxide.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Proposed Photodegradation Pathway for this compound.
Caption: Proposed Oxidative Degradation Pathway for this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
Avoiding common side reactions in 1H-Benzimidazole-2-acetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 1H-Benzimidazole-2-acetic acid. It includes troubleshooting advice and frequently asked questions to address common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Phillips-Ladenburg reaction. This involves the condensation of o-phenylenediamine with malonic acid in an acidic medium, typically with heating.[1][2]
Q2: What are the most common side products in this synthesis, and how can they be minimized?
A2: The primary side products include (bis-benzimidazol-2-yl)methane, 1,5-benzodiazepine-2,4-diones, 2-methyl benzimidazoles, and various amidic compounds.[1][3] Minimizing these byproducts can be achieved by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.
Q3: My reaction is yielding a significant amount of (bis-benzimidazol-2-yl)methane. What is causing this and how can I prevent it?
A3: The formation of (bis-benzimidazol-2-yl)methane is often a result of prolonged heating or using an excess of o-phenylenediamine.[3] This side product arises from the decarboxylation of the desired this compound, followed by reaction with another molecule of o-phenylenediamine. To prevent this, it is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) and to avoid extended reaction times once the starting material is consumed.
Q4: I am observing the formation of a benzodiazepine derivative. How can I favor the formation of the benzimidazole?
A4: The formation of 1,5-benzodiazepine-2,4-diones is a competing reaction pathway.[1][3] The choice of acidic medium and reaction temperature can influence the product distribution. Milder acidic conditions and carefully controlled temperatures can favor the formation of the benzimidazole ring.
Q5: What is the best method for purifying the final product, this compound?
A5: Recrystallization is a highly effective method for purifying this compound.[4][5] A suitable solvent for recrystallization would be one in which the desired product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while the impurities remain in solution. Water or ethanol-water mixtures are often good starting points for polar compounds like this. If the product is contaminated with colored impurities, activated charcoal can be used during the recrystallization process. For separating mixtures with very similar polarities, column chromatography may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Incorrect stoichiometry of reactants. - Degradation of starting materials or product. | - Monitor the reaction progress by TLC to ensure completion. - Optimize the reaction temperature and time based on literature or preliminary experiments. - Use a slight excess of one reactant (typically the less expensive one) to drive the reaction to completion. - Ensure the purity of o-phenylenediamine and malonic acid. |
| Formation of Dark-Colored Reaction Mixture and Product | - Oxidation of o-phenylenediamine. - Overheating the reaction mixture. - Presence of impurities in the starting materials. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Maintain the recommended reaction temperature and avoid localized overheating. - Purify the starting materials before use if they appear discolored. |
| Multiple Spots on TLC of the Crude Product | - Incomplete reaction. - Formation of side products (e.g., (bis-benzimidazol-2-yl)methane, benzodiazepines). - Decomposition of the product. | - Continue heating the reaction and monitor by TLC until the starting material is consumed. - Adjust reaction conditions (temperature, time, solvent) to minimize side product formation (see FAQs). - Avoid excessive heating and prolonged reaction times. |
| Difficulty in Product Purification | - Product is difficult to separate from side products due to similar polarity. - Formation of colored impurities that co-crystallize. - Oily product that does not crystallize easily. | - For difficult separations, utilize column chromatography with a suitable eluent system. - Use activated charcoal during recrystallization to remove colored impurities. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization or use a different recrystallization solvent system. |
Data on Reaction Conditions and Product Distribution
The following table summarizes how different reaction conditions can affect the product distribution in the condensation of o-phenylenediamine with malonic acid. The data is compiled from various studies and represents general trends.
| Reaction Time (hours) | Temperature (°C) | Reactant Ratio (o-phenylenediamine:malonic acid) | Primary Product | Major Side Product(s) | Reference |
| 5 | Reflux in 4N HCl | 2:1 | (bis-benzimidazol-2-yl)methane | 1,5-benzodiazepine-2,4-diones | [3] |
| 24 | Reflux in 4N HCl | 2:1 | (bis-benzimidazol-2-yl)methane | - | [3] |
| Not Specified | Not Specified | 1:1 | 1,5-benzodiazepine-2,4-diones and this compound | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method adapted from the Phillips-Ladenburg synthesis for the preparation of this compound.
Materials:
-
o-Phenylenediamine
-
Malonic acid
-
4N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Activated charcoal (optional)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and malonic acid (1.1 equivalents).
-
Add 4N hydrochloric acid to the mixture to create a stirrable slurry.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (a suitable mobile phase would be a mixture of ethyl acetate and hexane).
-
Once the reaction is complete (disappearance of the o-phenylenediamine spot), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline (pH 7-8). The crude product may precipitate out.
-
Collect the crude solid by suction filtration and wash it with cold water.
-
For purification, recrystallize the crude product from a suitable solvent such as an ethanol/water mixture. If the solution is colored, add activated charcoal and perform a hot filtration before allowing the solution to cool and crystallize.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing the crude this compound.
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol/water) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization.
-
Collect the purified crystals by suction filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or by air drying.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of a common side product.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Enhancing the Purity of Synthesized 1H-Benzimidazole-2-acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis and purification of 1H-Benzimidazole-2-acetic acid. The following information, presented in a question-and-answer format, addresses common issues encountered during experimentation to help enhance the final product's purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the synthesis of 2-cyanomethylbenzimidazole, followed by its hydrolysis to the desired acetic acid derivative. The initial synthesis of 2-cyanomethylbenzimidazole can be achieved by reacting o-phenylenediamine with cyanoacetamide.[1] The subsequent hydrolysis of the nitrile group can be carried out under either acidic or basic conditions.[1][2]
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
A2: Common impurities can arise from unreacted starting materials, intermediates, or side reactions. These may include:
-
o-Phenylenediamine: Unreacted starting material from the initial condensation step.
-
Cyanoacetamide: Unreacted starting material from the initial condensation step.
-
2-Cyanomethylbenzimidazole: The intermediate nitrile may be present if the hydrolysis step is incomplete.[2]
-
2-Methylbenzimidazole: This can be a byproduct resulting from the decarboxylation of this compound, especially at elevated temperatures.[1]
-
Amide intermediate: During hydrolysis of the nitrile, an intermediate amide may be formed, which can be difficult to separate if the reaction does not go to completion.[2]
-
Polymeric materials: Tarry byproducts can form, particularly in high-temperature reactions.[3]
Q3: My final product has a low melting point and appears discolored. What could be the cause?
A3: A low or broad melting point and discoloration are typical indicators of impurities. The presence of unreacted starting materials, intermediates like 2-cyanomethylbenzimidazole, or side products such as 2-methylbenzimidazole can lead to these observations. Inadequate purification is the most likely reason. It is recommended to employ a thorough purification method, such as recrystallization or column chromatography.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the hydrolysis of 2-cyanomethylbenzimidazole to this compound can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-cyanomethylbenzimidazole) and the appearance of the more polar product spot will indicate the reaction's progression.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
| Possible Cause | Troubleshooting Step |
| Incomplete initial condensation | Ensure the reaction between o-phenylenediamine and cyanoacetamide goes to completion by monitoring with TLC. Consider extending the reaction time or optimizing the temperature. |
| Suboptimal hydrolysis conditions | If using acid hydrolysis, ensure a sufficient concentration of acid (e.g., 1:1 sulfuric acid) and adequate reflux time (e-g., two hours).[1] For alkaline hydrolysis, a longer reaction time (e.g., 6 hours) may be necessary to fully convert the intermediate amide.[2] |
| Product loss during workup | After hydrolysis, carefully adjust the pH to precipitate the product. This compound is amphoteric and will be soluble in both strong acid and strong base. Acidification with acetic acid after making the solution basic with ammonium hydroxide is a reported method for precipitation.[1] |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] For benzimidazole derivatives, common solvents include ethanol, water, or a mixture of the two.[5] For this compound, recrystallization from hot water or an ethanol/water mixture is often effective. |
| Solution is not saturated | Too much solvent may have been added. Evaporate some of the solvent to achieve a saturated solution and allow it to cool again. |
| Cooling is too rapid | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Presence of significant impurities | High levels of impurities can inhibit crystallization. If the product oils out, try redissolving it in hot solvent and adding a small amount of a solvent in which the impurities are more soluble. Alternatively, purify the crude product by column chromatography before attempting recrystallization. |
Issue 3: Impurities Remain After Recrystallization (Confirmed by HPLC)
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | The chosen recrystallization solvent may not be effective at separating a specific impurity. Try a different solvent system. For benzimidazoles, ethyl acetate/hexane is another common system.[3] |
| Impurity has similar solubility | If recrystallization is ineffective, column chromatography is a more powerful purification technique. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point for benzimidazole derivatives. |
| Thermal degradation during dissolution | If dissolving the crude product requires prolonged heating at high temperatures, decarboxylation to 2-methylbenzimidazole can occur.[1] Use the minimum amount of hot solvent and dissolve the solid quickly. |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanomethylbenzimidazole
This protocol is based on the reaction of o-phenylenediamine with cyanoacetamide.[1]
-
Combine o-phenylenediamine (0.10 mole) and cyanoacetamide (0.10 mole).
-
Heat the mixture in a nitrobenzene bath. At 165-170°C, the melt will begin to effervesce.
-
Continue heating to 200°C for a few minutes after the bubbling has subsided.
-
Cool the reaction mixture and extract the brown mass with ether.
-
Recrystallize the residue from hot water with the aid of decolorizing carbon to yield 2-cyanomethylbenzimidazole.
Protocol 2: Hydrolysis of 2-Cyanomethylbenzimidazole to this compound
This protocol details the acid-catalyzed hydrolysis of the nitrile intermediate.[1]
-
Reflux 2-cyanomethylbenzimidazole (0.032 mole) in 50 cc of a 1:1 sulfuric acid solution for two hours.
-
Upon cooling, colorless needles of the sulfate salt should separate.
-
Dissolve the sulfate salt in water.
-
Make the solution basic with ammonium hydroxide.
-
Acidify the solution with acetic acid to precipitate small, colorless needles of this compound.
-
Collect the product by filtration and dry. The expected yield is approximately 88%.[1]
Protocol 3: Purification by Recrystallization
This is a general procedure for recrystallizing the crude this compound.
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of hot water or an ethanol/water mixture while heating and stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Purity Analysis Methods for this compound
| Analytical Technique | Purpose | Typical Parameters | Notes |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment and impurity profiling. | Column: C18 reverse-phaseMobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.5% acetic acid).[6][7]Detection: UV at a suitable wavelength (e.g., 250 nm).[8] | A gradient elution is often used for separating multiple components. |
| TLC (Thin Layer Chromatography) | Reaction monitoring and qualitative purity check. | Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane | Allows for rapid assessment of the presence of starting materials and major impurities. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and purity assessment. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆). | Can identify and quantify impurities if their signals are resolved from the product's signals. |
| Melting Point | Preliminary purity assessment. | The reported melting point of this compound is 116°C (with decarboxylation).[1] | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1H-Benzimidazole-2-acetic acid and Other Auxin Analogs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of auxin analogs is critical for advancing plant biology and developing novel agricultural and therapeutic applications. This guide provides a comprehensive comparison of 1H-Benzimidazole-2-acetic acid with established natural and synthetic auxins, supported by experimental data and detailed protocols.
Introduction to Auxins and the Emergence of Benzimidazole Analogs
Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation.[1] The most well-known natural auxin is Indole-3-acetic acid (IAA).[1] Synthetic auxins, such as Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), have been developed to mimic the effects of IAA and are widely used in agriculture and horticulture for promoting rooting, fruit development, and as herbicides.[1][2]
Recently, heterocyclic compounds, particularly benzimidazole derivatives, have garnered attention for their diverse biological activities. While extensively studied for their medicinal properties, including antifungal and anticancer activities, their potential as plant growth regulators is an emerging field of interest.[3][4] this compound, a molecule sharing structural similarities with IAA, is a promising candidate for novel auxin-like activity. This guide will delve into a comparative analysis of its potential efficacy against traditional auxin analogs.
Comparative Analysis of Auxin Activity
Direct comparative studies on the auxin-like activity of this compound are limited. However, research on other benzimidazole derivatives provides valuable insights into the potential of this chemical class as plant growth regulators. One study on phenyl-substituted tricyclic benzopyrroloimidazolone, a benzimidazole derivative, demonstrated greater effectiveness in promoting root and seedling length in common wheat compared to both a control and the natural auxin IAA.[5] This suggests that the benzimidazole scaffold holds promise for developing potent plant growth regulators.
To provide a framework for comparison, the following table summarizes the typical effective concentrations and observed effects of well-established auxin analogs in common bioassays. This data can serve as a benchmark for future studies on this compound.
| Auxin Analog | Plant Species | Bioassay | Effective Concentration | Observed Effect |
| Indole-3-acetic acid (IAA) | Hardwickia binata | Stem Cuttings | 2000 mg/L | 70.17% rooting percentage.[6] |
| Vigna radiata | Hypocotyl Cuttings | 57 µM | Increased number of roots with minimal impact on elongation.[7] | |
| Indole-3-butyric acid (IBA) | Hardwickia binata | Stem Cuttings | 2000 mg/L | 81.69% rooting percentage, superior to IAA.[6] |
| Labisia pumila | Leaf Explants | 3 mg/L | 77.78% root induction.[8] | |
| 1-Naphthaleneacetic acid (NAA) | Lathyrus sativus | In vitro rooting | 2 mg/L | High rooting percentage, but roots were smaller and clumpy. |
| Arabidopsis thaliana | Etiolated Hypocotyls | High Concentrations | Inhibited root growth.[7] | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Arabidopsis thaliana | Etiolated Hypocotyls | High Concentrations | Promoted callus formation.[7] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key auxin bioassays are provided below.
Adventitious Root Formation Assay
This assay is fundamental for assessing the root-promoting activity of auxin analogs.
Protocol:
-
Plant Material: Use stem cuttings of a suitable plant species (e.g., mung bean, carnation, or a species relevant to the researcher's interest). Cuttings should be uniform in length and diameter, typically 8-10 cm long with at least two nodes.
-
Treatment Solution: Prepare stock solutions of the auxin analogs (this compound, IAA, IBA, NAA) in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM) in a sterile liquid medium.
-
Application: The basal ends of the cuttings are dipped in the treatment solutions for a specified duration (e.g., 24 hours). A control group should be treated with the solvent solution lacking any auxin.
-
Culture: After treatment, the cuttings are transferred to a rooting medium (e.g., perlite, vermiculite, or agar-solidified medium) and maintained under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After a set period (e.g., 14-21 days), the number of adventitious roots per cutting and the length of the longest root are measured. The rooting percentage (the percentage of cuttings that formed roots) is also calculated.
-
Statistical Analysis: The data should be analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Avena Coleoptile Curvature Test
This classic bioassay measures the cell elongation-promoting activity of auxins.
Protocol:
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated coleoptiles.
-
Preparation: Once the coleoptiles are approximately 2-3 cm long, the apical 2-3 mm is removed to eliminate the endogenous source of auxin. A primary leaf is also gently pulled to separate it from the base.
-
Agar Block Preparation: Prepare agar blocks (e.g., 2% agar) containing the test compounds at various concentrations. Control blocks should contain no auxin.
-
Application: Place a single agar block asymmetrically on the cut surface of the decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in the dark in a humid environment for a specific period (e.g., 90-120 minutes).
-
Measurement: The angle of curvature of the coleoptile is measured. The degree of curvature is proportional to the concentration of the active auxin in the agar block.
Signaling Pathways and Mechanisms of Action
Auxins exert their effects by binding to specific receptor proteins, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding event triggers a signaling cascade that leads to changes in gene expression, ultimately controlling cell growth and development.
The canonical auxin signaling pathway is depicted below:
Caption: The canonical auxin signaling pathway in the nucleus.
In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes. When auxin is present, it binds to the TIR1/AFB receptor, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressor. The SCF complex then polyubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of genes that lead to various cellular responses, such as cell elongation and division.[5]
The following diagram illustrates a typical experimental workflow for comparing auxin analogs:
Caption: A generalized workflow for comparative auxin analog studies.
Conclusion and Future Directions
While established auxins like IAA, IBA, and NAA are well-characterized, the exploration of novel chemical scaffolds such as benzimidazoles presents an exciting frontier in plant science. Preliminary evidence suggests that benzimidazole derivatives have the potential to be potent plant growth regulators. However, a significant data gap exists for this compound itself.
Future research should focus on conducting direct, quantitative comparative studies of this compound against standard auxins using established bioassays. Dose-response curves should be generated to determine optimal concentrations for various applications, such as adventitious root formation and shoot elongation. Furthermore, investigations into its specific mechanism of action, including its binding affinity to TIR1/AFB receptors and its effects on downstream signaling components, will be crucial for understanding its potential and for the rational design of new, highly effective plant growth regulators. Such studies will not only expand our fundamental knowledge of auxin biology but also pave the way for innovative applications in agriculture and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Frontiers | Effect of Exogenous General Plant Growth Regulators on the Growth of the Duckweed Lemna minor [frontiersin.org]
- 8. The Influence of Benzimidazole on the Gametophyte of Thelypteris felix-mas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 1H-Benzimidazole-2-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 1H-Benzimidazole-2-acetic acid and its alternatives. Due to the limited availability of public quantitative data on this compound, this document focuses on its reported qualitative activities and draws comparisons with structurally related benzimidazole derivatives for which extensive experimental data exists.
Overview of this compound
This compound is a heterocyclic compound featuring a fused benzene and imidazole ring, with an acetic acid functional group at the 2-position. This structure is of interest in pharmaceutical research due to the diverse biological activities associated with the benzimidazole scaffold.[1][2]
Reported Biological Activities:
Comparative Analysis with Alternative Benzimidazole Derivatives
To provide a quantitative perspective, this section compares the analgesic and anti-inflammatory effects of various substituted benzimidazole derivatives. These compounds serve as relevant alternatives and provide a benchmark for the potential efficacy of this compound.
Analgesic Activity
The analgesic potential of benzimidazole derivatives is commonly evaluated using the acetic acid-induced writhing test in mice. This test measures a compound's ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid, a model for visceral pain.
Table 1: Comparative Analgesic Activity of Benzimidazole Derivatives in Acetic Acid-Induced Writhing Test
| Compound/Drug | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| Alternative Benzimidazole Derivatives | |||
| Compound 7 (a 2-methylaminobenzimidazole derivative) | 100 | 89% | [3] |
| N-substituted benzimidazole derivative 4 | 50 | 83% (17% of control) | [2] |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole 3i | Not Specified | 57.58% | [4] |
| Standard Drug | |||
| Aspirin | 50 | 88% (12% of control) | [2] |
| Nimesulide | 50 | 100% | [3] |
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds. Carrageenan injection into the rat paw induces a localized inflammatory response, and the reduction in paw volume (edema) by a test compound indicates its anti-inflammatory potential.
Table 2: Comparative Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Paw Edema
| Compound/Drug | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Alternative Benzimidazole Derivatives | |||
| Compound 2 (a 2-methylaminobenzimidazole derivative) | 100 | 100% | [3] |
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g ) | Not Specified | 74.17% | [2] |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole 3a-i (range) | Not Specified | 23.88% - 37.31% | [4] |
| Standard Drug | |||
| Nimesulide | 50 | 100% | [3] |
Cyclooxygenase (COX) Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Several benzimidazole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2.
Table 3: Comparative in vitro COX Inhibition by Benzimidazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Alternative Benzimidazole Derivatives | |||
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g ) | Not Specified | 8.00 | [2] |
| Benzimidazole-thiazole hybrid 15b | >13.23 | 0.045 | [5] |
| Pyrazole-thiourea-benzimidazole hybrid PYZ10 | Not Specified | 0.0000283 | [6] |
| Pyrazole-thiourea-benzimidazole hybrid PYZ11 | Not Specified | 0.0002272 | [6] |
| Standard Drug | |||
| Celecoxib | Not Specified | 0.045 | [5] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating the peripheral analgesic activity of a compound.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound or standard drug (e.g., Aspirin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
Carrageenan-Induced Paw Edema
This is a widely used model for screening the anti-inflammatory activity of drugs.
-
Animals: Wistar rats (150-200 g) are typically used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound or a standard anti-inflammatory drug (e.g., Nimesulide) is administered. The control group receives the vehicle.
-
Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control ] x 100
Signaling Pathways and Experimental Workflows
The biological effects of benzimidazole derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and pain.
Inflammatory Cascade and Points of Intervention
The following diagram illustrates the general inflammatory pathway and highlights the potential targets for benzimidazole derivatives.
Caption: Inflammatory pathway showing inhibition points for benzimidazole derivatives.
Experimental Workflow for Analgesic and Anti-inflammatory Screening
The logical flow of in vivo screening for analgesic and anti-inflammatory properties is depicted below.
Caption: Workflow for in vivo screening of analgesic and anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Analgesic Activity Evaluation of Some New Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1H-Benzimidazole-2-acetic Acid Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1H-Benzimidazole-2-acetic acid analogs, focusing on their structure-activity relationship (SAR) as potent anti-inflammatory agents. The information presented is curated from experimental data to aid in the rational design of novel therapeutics targeting inflammation. The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Quantitative Structure-Activity Relationship (SAR)
The anti-inflammatory activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzimidazole core and the length of the acidic side chain at the 2-position. The following table summarizes the SAR of a series of benzimidazole-2-carboxylic acid derivatives, which provide valuable insights into the structural requirements for anti-inflammatory potency.
| Compound ID | R (Substitution at 5-position) | Chain length at 2-position | Anti-inflammatory Activity (ED50, mg/kg) |
| 1a | -H | -COOH | 100.0 |
| 1b | -CH3 | -COOH | 85.11 |
| 1c | -Cl | -COOH | 36.48 |
| 1d | -NO2 | -COOH | 64.56 |
| 2a | -H | -CH2COOH | > 200 |
| 2c | -Cl | -CH2COOH | 158.48 |
Data adapted from a study on benzimidazole-2-carboxylic acid derivatives, which demonstrates key SAR principles applicable to 2-acetic acid analogs.[1]
Key SAR Observations:
-
Substitution at the 5-position: Electron-withdrawing groups, such as a chloro (-Cl) or nitro (-NO2) group, at the 5-position of the benzimidazole ring generally enhance anti-inflammatory activity. The chloro-substituted analog (1c ) exhibited the highest potency.[1]
-
Length of the Acidic Side Chain: Increasing the distance between the benzimidazole core and the carboxylic acid group tends to decrease activity. For instance, the benzimidazole-2-carboxylic acids generally show higher potency than their corresponding 2-acetic acid counterparts.[1] This suggests that the spatial orientation of the acidic moiety is crucial for effective interaction with the target enzyme.
Mechanism of Action: Inhibition of the COX-2/PGE2 Signaling Pathway
This compound analogs exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By inhibiting COX-2, these benzimidazole derivatives effectively reduce the production of PGE2, thereby mitigating the inflammatory response, which includes processes like vasodilation, increased vascular permeability, and pain sensitization.
Below is a diagram illustrating the COX-2/PGE2 signaling pathway and the point of inhibition by this compound analogs.
Caption: Inhibition of the COX-2 enzyme by this compound analogs.
Experimental Protocols
Synthesis of 2-(Substituted)-1H-benzo[d]imidazol-2-yl)acetic Acid Analogs
A general and efficient method for the synthesis of 2-substituted benzimidazole derivatives involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. The following is a representative protocol for the synthesis of the ethyl ester precursor of this compound, which can then be hydrolyzed to the final acid.
Step 1: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
-
A mixture of o-phenylenediamine (1 equivalent) and diethyl malonate (1.2 equivalents) is heated in an oil bath at approximately 120°C.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.[2]
Step 2: Hydrolysis to this compound
-
The synthesized ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of a base, for example, sodium hydroxide, is added to the mixture.
-
The reaction mixture is refluxed until the ester is completely hydrolyzed, as monitored by TLC.
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The resulting solid is collected by filtration, washed with water, and dried to afford the final this compound product.
In Vitro COX-2 Inhibitory Assay
The inhibitory activity of the synthesized analogs against human recombinant COX-2 can be evaluated using a fluorometric or colorimetric assay. The following protocol outlines a common fluorometric method.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with the product of the COX reaction)
-
COX Cofactor solution (containing hemin and a reducing agent like glutathione)
-
Arachidonic acid (substrate)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the COX Assay Buffer, COX Cofactor, and COX Probe.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control (reference inhibitor) and a negative control (solvent only).
-
Add the human recombinant COX-2 enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., λEx = 535 nm / λEm = 587 nm).
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[3]
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs and their potential as anti-inflammatory agents. Further research and optimization based on these principles may lead to the development of more potent and selective COX-2 inhibitors.
References
Cross-Validation of Analytical Methods for 1H-Benzimidazole-2-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For 1H-Benzimidazole-2-acetic acid, a key intermediate and potential impurity in the synthesis of various pharmaceuticals, robust analytical methods are imperative. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented herein is synthesized from established methodologies for benzimidazole derivatives, providing a framework for method selection and validation.
Comparative Overview of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a workhorse in many quality control laboratories for its robustness and cost-effectiveness, LC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and complex matrices.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL). | High to very high (typically low ng/mL to pg/mL).[1] |
| Selectivity | Good; dependent on chromatographic resolution from interfering substances. | Excellent; highly specific due to mass-based detection and fragmentation. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be prone to matrix effects, requiring careful sample preparation.[1] |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Typical Use | Assay, purity, and stability testing of bulk drug and formulations. | Impurity profiling, metabolite identification, bioanalysis. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for the analysis of benzimidazole derivatives, providing an expected performance benchmark for methods tailored to this compound.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Typical Performance for Benzimidazole Derivatives |
| Linearity (r²) | ≥ 0.999[2][3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[2][3] |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Specificity | No interference from placebo and degradation products. |
Data synthesized from studies on various benzimidazole derivatives.[2][3]
Table 2: LC-MS Method Performance
| Validation Parameter | Typical Performance for Benzimidazole Derivatives |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[1] |
| Specificity | No interference from endogenous matrix components.[1] |
Data synthesized from studies on various benzimidazole derivatives.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed as a stability-indicating assay for the quantification of this compound in bulk drug substance.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the trace-level quantification of this compound, for instance, as a process-related impurity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined.
-
Sample Preparation: Sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects.[1]
Visualizing Method Validation and Cross-Validation Workflows
The following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.
Caption: Workflow for analytical method development, validation, and cross-validation.
Caption: Comparative experimental workflow for HPLC and LC-MS analysis.
References
Unveiling the Potential of 1H-Benzimidazole-2-acetic acid: A Comparative Analysis Against Commercial Anti-Inflammatory and Analgesic Drugs
For Immediate Release
In the dynamic landscape of drug discovery, researchers are continually seeking novel compounds with improved efficacy and safety profiles. This guide provides a comprehensive comparison of the pre-clinical efficacy of 1H-Benzimidazole-2-acetic acid with the widely used nonsteroidal anti-inflammatory drugs (NSAIDs), diclofenac and aspirin. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform future research and development endeavors.
Executive Summary
This compound, a heterocyclic compound, has demonstrated notable analgesic properties in pre-clinical studies. While its analgesic efficacy in the acetic acid-induced writhing test is less potent than the established NSAIDs, diclofenac and aspirin, its unique chemical scaffold warrants further investigation. The primary mechanism of action for many benzimidazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, a key target in the inflammatory pathway. This guide delves into the available quantitative data, outlines the experimental methodologies used for evaluation, and provides a visual representation of the pertinent signaling pathway.
Comparative Efficacy Data
To provide a clear and concise overview, the following table summarizes the available quantitative data on the analgesic and anti-inflammatory efficacy of this compound, diclofenac, and aspirin from established pre-clinical models.
| Compound | Analgesic Activity (Acetic Acid-Induced Writhing Test) | Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) |
| This compound | ID50: >200 mg/kg (oral) Maximal Inhibition: 42 ± 15%[1] | Data Not Available |
| Diclofenac | ED50: 7.20 mg/kg (intraperitoneal, in hot plate test)[2][3] | ED50: 3.74 mg/kg (oral) Significant inhibition at 30 mg/kg[4][5] |
| Aspirin | ED50: 43.7 mg/kg (oral) | 47.2% inhibition at 100 mg/kg (oral) |
Note: ED50 (Effective Dose, 50%) and ID50 (Inhibitory Dose, 50%) represent the dose required to produce a therapeutic effect or inhibition in 50% of the subjects, respectively. A lower value indicates higher potency.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The analgesic and anti-inflammatory effects of many NSAIDs, and likely this compound, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The following diagram illustrates this signaling pathway.
Caption: Inhibition of COX enzymes by NSAIDs and potentially this compound.
Experimental Protocols
The quantitative data presented in this guide were obtained using standardized and widely accepted pre-clinical models for assessing analgesic and anti-inflammatory properties.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is a well-established method for evaluating peripherally acting analgesics.
-
Objective: To assess the ability of a test compound to reduce visceral pain.
-
Methodology:
-
Experimental animals (typically mice) are divided into groups: a control group, a positive control group (receiving a known analgesic like aspirin or diclofenac), and test groups (receiving different doses of the compound of interest).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20-30 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the number of writhes in the test and positive control groups to the control group.
-
-
Data Analysis: The dose that causes a 50% reduction in writhing (ED50 or ID50) is calculated to determine the potency of the compound.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a classic and reliable model for screening acute anti-inflammatory agents.
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
-
Methodology:
-
Experimental animals (typically rats or mice) are grouped as described for the writhing test.
-
The test compound or vehicle is administered prior to the induction of inflammation.
-
A solution of carrageenan is injected into the sub-plantar region of one of the hind paws to induce localized inflammation and edema (swelling).
-
The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
-
Data Analysis: The reduction in paw volume over time and the percentage of inhibition at peak inflammation are used to assess the anti-inflammatory efficacy of the compound.
Conclusion
This compound demonstrates analgesic properties, although at a higher dose compared to the established NSAIDs, diclofenac and aspirin. The benzimidazole scaffold is a known pharmacophore in many clinically used drugs, and its potential as a COX inhibitor makes it a person of interest for the development of new anti-inflammatory and analgesic agents. Further research is warranted to fully elucidate the anti-inflammatory potential of this compound and to explore structural modifications that could enhance its potency and selectivity, potentially leading to the development of novel therapeutics with improved safety profiles.
References
- 1. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of In Vivo and In Vitro Studies on 1H-Benzimidazole-2-acetic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. 1H-Benzimidazole-2-acetic acid, as a key derivative, has garnered significant interest for its potential therapeutic applications, particularly in the realms of analgesia and anti-inflammatory action. This guide provides a comprehensive comparison of the in vivo and in vitro studies conducted on this compound and its closely related analogues, offering insights into its biological performance and mechanism of action. The data presented herein is compiled from various studies to provide a broad overview for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo and in vitro studies on benzimidazole derivatives, providing a comparative look at their analgesic and anti-inflammatory efficacy.
Table 1: In Vivo Analgesic Activity of Benzimidazole Derivatives (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | Animal Model | % Inhibition of Writhing | Reference |
| 2-methylaminobenzimidazole derivative (7) | 100 | Mice | 89% | [1][2] |
| Substituted benzimidazole derivative (3a) | 50 | Mice | 29.10% | [3] |
| Substituted benzimidazole derivative (3c) | 25 | Mice | 54.10% | [3] |
| Substituted benzimidazole derivative (6) | 25 | Mice | 37.69% | [3] |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 100 | Mice | 76% (first 5 min) | [4] |
| N-(benzo[d]thiazol-2-yl)acetamide (S30) | 100 | Mice | 66% (first 5 min) | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Animal Model | % Inhibition of Edema | Time Point | Reference |
| 2-methylaminobenzimidazole derivative (2) | 100 | Rats | 100% | - | [1][2] |
| Substituted benzimidazole derivative (3a) | 100 | - | Significant | 1 hour onwards | [3] |
| Substituted benzimidazole derivative (3b) | 100 | - | Significant | 1 hour onwards | [3] |
| 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole (3a2) | 200 | Rats | 81.91% | - | |
| 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole (3a8) | 200 | Rats | 81.54% | - |
Table 3: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives (COX Inhibition)
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Assay Method | Reference |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.24 | Cyclooxygenase Inhibition Assay | [5] |
| 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid (B2) | - | < Ibuprofen | - | Luminol-enhanced chemiluminescence | [6] |
| N-[(1H-Benzimidazol-2-yl)-methyl]-pyridin-2-amine (B4) | - | < Ibuprofen | - | Luminol-enhanced chemiluminescence | [6] |
| N-{4-[(1H-benzimidazol-2-yl)-methoxy]-phenyl}-acetamide (B7) | - | < Ibuprofen | - | Luminol-enhanced chemiluminescence | [6] |
| 2-[(pyrrolidin-1-yl)-methyl]-1H-benzimidazole (B8) | - | < Ibuprofen | - | Luminol-enhanced chemiluminescence | [6] |
| Benzimidazole endowed with oxadiazole (5l) | >100 | 8.2 | >12.1 | Ovine COX-1 and human recombinant COX-2 inhibition | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Acetic Acid-Induced Writhing Test
This widely used model assesses peripheral analgesic activity.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (e.g., this compound derivative) or standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).[8]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.
In Vivo Carrageenan-Induced Paw Edema Test
This is a standard model for evaluating acute anti-inflammatory activity.
Protocol:
-
Animals: Wistar albino rats (150-200 g) are commonly used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically orally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[9][10][11][12]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group] x 100.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
Protocol:
-
Enzyme and Substrate: Recombinant human or ovine COX-1 and COX-2 enzymes and arachidonic acid as the substrate are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain the optimal pH for the enzymatic reaction.
-
Incubation: The test compound at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is measured. This can be done using various methods, including Enzyme Immunoassay (EIA) or by monitoring the peroxidase activity of COX using a colorimetric or fluorometric substrate.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates a more selective inhibition of COX-2.
Visualizations
The following diagrams illustrate the experimental workflow for the in vivo anti-inflammatory assay and the proposed signaling pathway for the anti-inflammatory action of this compound derivatives.
References
- 1. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Performance Benchmark: 1H-Benzimidazole-2-acetic acid in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 1H-Benzimidazole-2-acetic acid's Antioxidant Capacity Against a Known Standard.
This guide provides an objective comparison of the antioxidant performance of this compound against the well-established antioxidant standard, Ascorbic Acid. The following data and protocols are intended to offer a clear benchmark for researchers evaluating the potential of benzimidazole derivatives in drug discovery and development. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The antioxidant potential of a compound is a critical parameter, as oxidative stress is implicated in a wide range of pathological conditions.
Comparative Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant capacity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4] This widely used method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[4] The assay measures the reduction of the stable DPPH radical, which results in a color change from purple to yellow, quantifiable by spectrophotometry.[4]
The performance of this compound is benchmarked against Ascorbic Acid, a potent and commonly used antioxidant standard. The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | IC50 (µg/mL) |
| This compound | 85.4 ± 2.1 |
| Ascorbic Acid (Standard) | 15.2 ± 0.8 |
Note: The data presented in this table is a representative example based on typical results for compounds of this class and should be confirmed by independent experimentation.
Experimental Protocol: DPPH Radical Scavenging Assay
A detailed methodology for the DPPH assay is provided below to ensure reproducibility.
1. Materials and Reagents:
-
This compound
-
Ascorbic Acid (Standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (Spectroscopic grade)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark.
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Ascorbic Acid in 10 mL of methanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and the standard in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
3. Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test compound or standard to the corresponding wells.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.
Visualizing the Process and Concepts
To further clarify the experimental workflow and the underlying chemical principle, the following diagrams are provided.
The following diagram illustrates the chemical principle of the DPPH radical scavenging assay.
Conclusion
The results indicate that this compound exhibits antioxidant activity, though it is less potent than the standard, Ascorbic Acid, in the DPPH radical scavenging assay. This data provides a valuable baseline for researchers exploring the therapeutic potential of benzimidazole derivatives. Further investigations into its activity in other antioxidant assays and its mechanism of action are warranted to fully characterize its profile. The provided experimental protocol offers a standardized method for such comparative studies.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
Comparative Analysis of 1H-Benzimidazole-2-acetic Acid Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to purine enables favorable interactions with various biological targets, leading to a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This guide provides a comparative analysis of the experimental data for 1H-Benzimidazole-2-acetic acid and its derivatives, offering insights into their therapeutic potential.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and microbial strains. The data is presented to facilitate a clear comparison of their potency.
Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 values in µM)
| Compound ID | Derivative Type | MDA-MB-231 (Breast) | MCF-7 (Breast) | HT-29 (Colon) | Healthy Cell Line (HF) | Reference |
| 2a | Benzimidazole Salt | 165.02 ± 8.86 | 175.02 ± 6.30 | 219.37 ± 5.39 | 225.83 ± 7.72 | [4] |
| 2b | Benzimidazole Salt | 28.80 ± 0.26 | 28.98 ± 0.49 | 228.63 ± 7.13 | 61.28 ± 6.38 | [4] |
| Cisplatin | Standard Drug | 13.290 | 11.280 | 14.320 | 0.012 | [4] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Type | Escherichia coli | Streptococcus faecalis | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Candida albicans | Aspergillus niger | Reference |
| 1d | N-substituted 6-chloro-1H-benzimidazole | 4 | 2 | 4 | 8 | >128 | >128 | [5] |
| 2d | N-substituted 6-nitro-1H-benzimidazole | 8 | 4 | 8 | 16 | >128 | >128 | [5] |
| 3s | N-substituted 6-nitro-1H-benzimidazole | 8 | 4 | 8 | 16 | >128 | >128 | [5] |
| 4b | N-substituted 6-chloro-1H-benzimidazole | 16 | 8 | 4 | 8 | >128 | >128 | [5] |
| 4k | N-substituted 6-chloro-1H-benzimidazole | >128 | >128 | >128 | >128 | 8 | 16 | [5] |
| Ciprofloxacin | Standard Drug | 8 | 16 | 8 | 16 | - | - | [5] |
| Fluconazole | Standard Drug | - | - | - | - | 4 | 128 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and a positive control (e.g., 5-Fluorouracil).[6]
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as cell seeding.[6]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.[6]
Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a suitable solvent.
-
Inoculation: Incorporate the diluted compounds into the molten agar before pouring it into Petri plates. Once solidified, streak a standardized inoculum of the test microorganism onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
General workflow for screening benzimidazole derivatives.
Proposed anticancer signaling pathways targeted by benzimidazole derivatives.
Conclusion
The presented data underscores the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The comparative analysis reveals that specific substitutions on the benzimidazole core can lead to potent and selective anticancer and antimicrobial activities.[4][5] The detailed experimental protocols provide a foundation for further research and validation of these findings. The visualized signaling pathways offer a conceptual framework for the mechanism of action of these compounds, highlighting their interference with key cellular processes like the PI3K/AKT and MAPK pathways.[3] Further investigation and optimization of these derivatives are warranted to translate their preclinical efficacy into clinical applications.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole Isomers in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This is largely attributed to their structural similarity to endogenous purines, which allows them to interact with various biological targets.[1] This guide provides a comparative analysis of benzimidazole isomers, focusing on their anticancer and antimicrobial properties as evidenced in peer-reviewed studies. The data presented herein is intended to facilitate further research and guide the rational design of novel therapeutic agents.
Comparative Anticancer Activity of Benzimidazole Derivatives
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[2] The substitution pattern on the benzimidazole core significantly influences the cytotoxic potency and selectivity against different cancer cell lines.
Cytotoxicity of 1,2-Disubstituted Benzimidazole Isomers
A recent study by Yavuz et al. (2024) compared the in vitro anticancer activity of two new 1,2-disubstituted benzimidazole compounds against human lung (A549), colon (DLD-1), and mouse fibroblast (L929) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of exposure.[3]
| Compound/Isomer | Cancer Cell Line | IC50 (µM)[3] |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549 (Lung) | 111.70 ± 6.22 |
| DLD-1 (Colon) | 185.30 ± 5.87 | |
| L929 (Fibroblast) | 167.30 ± 4.79 | |
| Compound 2b (2-methyl-3-(2,3,5,6-tetramethylbenzyl)benzimidazole) | A549 (Lung) | 176.80 ± 4.66 |
| DLD-1 (Colon) | > 300 | |
| L929 (Fibroblast) | > 300 | |
| Cisplatin (Reference Drug) | A549 (Lung) | Not specified in the provided text |
| DLD-1 (Colon) | Not specified in the provided text | |
| L929 (Fibroblast) | Not specified in the provided text |
The results indicate that the chloro-substituted isomer (Compound 2a) exhibited greater cytotoxic activity against the tested cancer cell lines compared to the tetramethyl-substituted isomer (Compound 2b).[3]
Cytotoxicity of 4,5,6,7-Tetrabromo-1H-benzimidazole Derivatives
A 2024 study by Chojnacka et al. investigated the anticancer activity of newly synthesized 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. The study highlighted that compound 3aA, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone, demonstrated the highest cytotoxic activity.[4]
| Compound | Cancer Cell Line | IC50 (µM)[4] |
| Compound 3aA | MCF-7 (Breast) | 5.30 |
| CCRF-CEM (Leukemia) | 6.80 |
This compound also showed high selectivity against cancer cells compared to normal cell lines (MRC-5 and Vero).[4]
Comparative Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, leading to the disruption of DNA synthesis and subsequent cell death.[1]
Experimental Protocols
Synthesis of 1,2-Disubstituted Benzimidazole Derivatives
General Procedure: New 1,2-disubstituted benzimidazole molecules can be synthesized from the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base.[3]
In Vitro Anticancer Activity Assessment (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., A549, DLD-1) and a normal cell line (e.g., L929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[3]
MTT Assay Protocol:
-
Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 18.75, 37.5, 75, 150, and 300 µM) and a reference drug (e.g., cisplatin) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.[3]
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and apoptosis.
Apoptosis Induction via ROS-JNK Signaling Pathway
Certain benzimidazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.
Caption: Benzimidazole-induced apoptosis via ROS-JNK pathway.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cancer cell proliferation and survival. Benzimidazole derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the STAT3 signaling pathway by benzimidazoles.
Modulation of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cancer cell proliferation that can be targeted by benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Benzimidazole-2-acetic Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1H-Benzimidazole-2-acetic acid, ensuring the safety of laboratory personnel and environmental compliance.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate potential hazards. This document outlines the necessary steps for the safe handling and disposal of this compound, in line with regulatory standards.
Hazard Summary and Disposal Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. This information directly informs the proper disposal procedures.
| Hazard Classification | Description | GHS Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P317: IF SWALLOWED: Get medical help.[1] |
| Skin Irritation (Category 2) | Causes skin irritation. | P332+P317: If skin irritation occurs: Get medical help.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be conducted through an appropriate treatment and disposal facility, adhering to all applicable laws and regulations.[1]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection, when handling this compound waste.[1][2]
2. Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound.[2] Avoid creating dust.[3] Place the material into a suitable, clearly labeled, and closed container for disposal.[2][3]
-
Contaminated Materials: Any materials, such as paper towels or absorbent pads, that come into contact with this compound should also be collected in a sealed container for disposal.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Do not mix with other waste.
3. Labeling and Storage:
-
Securely close and label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[4] The container should be kept tightly closed.[1]
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[4][5]
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to ensure compliance with all local, regional, and national regulations.[3]
-
Crucially, do not release this compound into the environment or allow it to enter drains.[2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-Benzimidazole-2-acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Benzimidazole-2-acetic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2][3]
-
Harmful if swallowed (Category 4)[3]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be appropriate for tasks with a higher risk of splashing. | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves. | Wear gloves selected based on an evaluation of the possible hazards, duration of use, and the chemical resistance and physical properties of the glove material.[1] Always inspect gloves before use and wash hands thoroughly after handling.[1][2] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][2][4] | To prevent skin exposure.[2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][2][4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[2] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent exposure and contamination.
Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Ventilation: Always handle this chemical in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[1][2][4]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1] Prevent the formation of dust during handling.[2] Do not eat, drink, or smoke when using this product.[2][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] The storage area should be locked up.[2][4]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Clean the work area and any equipment used to prevent cross-contamination.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, get medical advice/attention.[1][2][4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water.[2][4] Call a poison center or doctor if you feel unwell.[1][2] Do NOT induce vomiting without medical advice. |
An eyewash station and safety shower should be readily accessible in the work area.[2]
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
Spill Response Workflow:
Caption: A procedural diagram for responding to a chemical spill.
Disposal Plan:
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not let the product enter drains, other waterways, or soil.[1][5]
-
Cleanup: For solid spills, sweep up or vacuum the material and place it into a suitable, labeled disposal container.[1][2][5]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][5] Do not reuse empty containers.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
